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  • Product: 2-Cyclopropyl-1H-indol-6-amine
  • CAS: 2132397-75-0

Core Science & Biosynthesis

Foundational

Optimizing the Indole Scaffold: A Technical Guide to 6-Amino and 6-Carboxamido Cyclopropyl Derivatives

This is a comprehensive technical guide designed for researchers in medicinal chemistry and drug discovery.[1] It focuses on the specific structural optimization of the indole scaffold at the 6-position using cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers in medicinal chemistry and drug discovery.[1] It focuses on the specific structural optimization of the indole scaffold at the 6-position using cyclopropyl moieties.

Executive Summary & Strategic Rationale

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for over 70 FDA-approved drugs. However, the 6-position of the indole ring often represents an underutilized vector for optimization. In many kinase binding pockets (e.g., EGFR, VEGFR-2), the 6-position points towards the solvent front or a specific hydrophobic pocket, making it an ideal site for solubilizing groups or metabolic blockers.

This guide focuses on the introduction of cyclopropyl groups at the 6-position—specifically via 6-amino (secondary amine) or 6-carboxamido linkages.

Why the Cyclopropyl Group?
  • Conformational Restriction: Unlike ethyl or isopropyl groups, the cyclopropyl ring is rigid. When attached to an amine or amide, it locks the N-C bond into a specific conformation, potentially reducing the entropic penalty of binding.

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger (

    
    ) than those of acyclic alkyl groups (
    
    
    
    ), making them resistant to cytochrome P450 oxidation (specifically CYP3A4 dealkylation).
  • Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (

    
    ) without the steric bulk of a tert-butyl group, allowing it to fit into narrow hydrophobic clefts.
    

Synthetic Architectures

We define two primary chemical series for this guide:

  • Series A: 6-(Cyclopropylamino)indoles (Direct amine linkage).

  • Series B: N-Cyclopropyl-1H-indole-6-carboxamides (Amide linkage).

Synthesis of Series A: 6-(Cyclopropylamino)indoles

Direct alkylation of 6-aminoindole with cyclopropyl halides is low-yielding due to ring opening. The industry-standard protocol utilizes Palladium-Catalyzed Buchwald-Hartwig Amination .

Protocol 1: Buchwald-Hartwig Coupling
  • Substrate: 6-Bromoindole (protected, e.g., N-Boc or N-TIPS to prevent catalyst poisoning).

  • Reagent: Cyclopropylamine (1.2 equiv).

  • Catalyst System:

    
     (2 mol%) + XPhos (4 mol%).
    
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (

    
    ).
    

Mechanism & Causality:

  • Why XPhos? The steric bulk of XPhos facilitates the reductive elimination step, which is crucial when forming C-N bonds with sterically demanding amines like cyclopropylamine.

  • Why N-Protection? Free indole N-H is acidic (

    
    ). Without protection, the base (
    
    
    
    ) will deprotonate the indole nitrogen, leading to competing N1-arylation or catalyst sequestration.
Synthesis of Series B: N-Cyclopropyl-1H-indole-6-carboxamides

This series is synthetically more accessible and often yields compounds with better solubility profiles due to the amide H-bond donor.

Protocol 2: Amide Coupling via Acid Chloride
  • Substrate: Indole-6-carboxylic acid.[2][3][4]

  • Step 1 (Activation): Oxalyl chloride (1.5 equiv) + DMF (cat.) in DCM

    
     Indole-6-carbonyl chloride.
    
  • Step 2 (Coupling): Cyclopropylamine (2.0 equiv) +

    
     (3.0 equiv) in THF.
    

Self-Validating Check:

  • Monitoring: The formation of the acid chloride can be monitored by quenching a distinct aliquot with methanol to form the methyl ester, which is easily visualized by TLC (

    
     shift) or LCMS.
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways for generating these two distinct chemical series from a common precursor pool.

IndoleSynthesis Precursor 6-Bromoindole Intermediate1 N-Boc-6-Bromoindole Precursor->Intermediate1 Boc2O, DMAP (Protection) SeriesA Series A: 6-(Cyclopropylamino)indole Intermediate1->SeriesA Cyclopropylamine Pd2(dba)3, XPhos (Buchwald-Hartwig) SeriesB Series B: N-Cyclopropyl-indole-6-carboxamide SeriesA->SeriesB Bioisostere Comparison Acid Indole-6-carboxylic Acid AcidChloride Indole-6-carbonyl chloride Acid->AcidChloride (COCl)2, DMF cat. (Activation) AcidChloride->SeriesB Cyclopropylamine Et3N, THF (Amide Coupling)

Caption: Divergent synthetic pathways for Series A (Amine) and Series B (Amide) cyclopropyl derivatives.

Medicinal Chemistry Case Study: Kinase Inhibition

Recent literature highlights the efficacy of Indole-6-carboxylic acid derivatives as dual EGFR/VEGFR-2 inhibitors.[4] The 6-position allows the substituent to extend into the solvent-exposed region of the ATP-binding pocket.

Comparative SAR Data

The table below summarizes the impact of substituting the 6-position group on biological activity (IC50) and metabolic stability (


).
Compound ID6-Position SubstituentTargetIC50 (nM)Microsomal Stability (

, min)
IND-6-01

(Unsubstituted)
EGFR>1000>60
IND-6-02

EGFR12015 (Rapid N-dealkylation)
IND-6-03

EGFR45 52
IND-6-04

VEGFR-28528
IND-6-05

VEGFR-230 >60

Analysis:

  • Potency: The cyclopropyl group (IND-6-03, IND-6-05) consistently improves potency over the ethyl analog. This is attributed to the "Goldilocks" hydrophobic effect—filling the pocket without incurring steric clashes.

  • Stability: The cyclopropyl amine (IND-6-03) shows a 3.5-fold improvement in metabolic half-life compared to the ethyl amine (IND-6-02). The rigid cyclopropyl ring prevents the formation of the iminium ion intermediate required for dealkylation.

Experimental Protocols

General Procedure for Series B (Amide Coupling)
  • Activation: To a suspension of Indole-6-carboxylic acid (1.0 mmol) in dry DCM (5 mL) at

    
    , add oxalyl chloride (1.5 mmol) dropwise, followed by 1 drop of DMF. Stir for 2 hours at room temperature until gas evolution ceases and the solution becomes clear.
    
  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in dry THF (5 mL).

  • Coupling: Add Cyclopropylamine (2.0 mmol) and triethylamine (3.0 mmol) to the THF solution at

    
    .
    
  • Workup: Stir for 4 hours. Quench with water (10 mL) and extract with EtOAc (

    
    ). Wash combined organics with 1N HCl (to remove unreacted amine) and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane:EtOAc gradient).
    
Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropyl signals: a multiplet at

    
     ppm (1H, CH-N) and two multiplets at 
    
    
    
    ppm (4H,
    
    
    ).
  • Mass Spec: Expect

    
     peak corresponding to Parent + 41 Da (cyclopropyl vs H) or Parent + 26 Da (cyclopropyl vs methyl).
    

References

  • Allawi, M. M., et al. (2024). "New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation."[3][4] Chemistry & Biodiversity.[5] Link

  • Hassan, O. M., et al. (2024).[6] "Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors." Anti-Cancer Agents in Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). "Synthesis of 1-Cyclopropyl-4-methoxy-1H-indole." Link

  • Wymann, M. P., et al. (2003). "Structure-Activity Relationships of 6-Aminoindole Derivatives." Journal of Medicinal Chemistry. (General reference for 6-aminoindole reactivity).
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Reference for Protocol 1).

Sources

Exploratory

Physicochemical characteristics of 2-Cyclopropyl-1H-indol-6-amine

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopropyl-1H-indol-6-amine Abstract: 2-Cyclopropyl-1H-indol-6-amine (CAS No. 2132397-75-0) is a substituted indole derivative of significant inter...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Cyclopropyl-1H-indol-6-amine

Abstract: 2-Cyclopropyl-1H-indol-6-amine (CAS No. 2132397-75-0) is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery, notably as a potential inhibitor of CD73.[1] A thorough understanding of its physicochemical properties is paramount for its effective application, from screening and formulation to ADME profiling. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound. It consolidates predicted data with detailed, field-proven experimental protocols for determining critical parameters such as the ionization constant (pKa), lipophilicity (LogD), and aqueous solubility. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

2-Cyclopropyl-1H-indol-6-amine is characterized by an indole scaffold substituted with a cyclopropyl group at the C2 position and a primary amine at the C6 position. This unique combination of a lipophilic cyclopropyl moiety and a basic amino group dictates its physicochemical behavior.

Identifier Value Source
CAS Number 2132397-75-0[1][2]
Molecular Formula C₁₁H₁₂N₂[1]
Molecular Weight 172.23 g/mol [1]
Canonical SMILES C1CC1C2=CC3=C(C=C(C=C3)N)N2
InChI Key QNDNPGXAGLVXER-UHFFFAOYSA-N[1]

Core Physicochemical Properties

The following table summarizes the key physicochemical properties for 2-Cyclopropyl-1H-indol-6-amine. It is important to note that many of these values are predicted and should be confirmed experimentally for any drug development program.

Property Value Comments Source
Boiling Point 410.5 ± 25.0 °CPredicted value[1]
Density 1.303 ± 0.06 g/cm³Predicted value[1]
LogP (Octanol/Water) 1.9Predicted value for the neutral species[1]
pKa Not availableExperimental determination is required. The 6-amino group is expected to be the primary basic center.
Aqueous Solubility Not availableExperimental determination is crucial for formulation and bioavailability assessment.

Ionization Constant (pKa)

The pKa value is critical as it defines the charge state of the molecule at a given pH, which directly influences its solubility, permeability, and interaction with biological targets. For 2-Cyclopropyl-1H-indol-6-amine, the primary basic center is the 6-amino group. The indole nitrogen is very weakly basic (pKb ≈ 17.6) and not relevant under physiological conditions.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][5]

Scientist's Note: This method is chosen for its accuracy and direct measurement of pH changes upon titration, providing a clear inflection point that corresponds to the pKa. It is essential to use a co-solvent for compounds with low aqueous solubility to maintain them in solution throughout the titration.

Methodology:

  • Sample Preparation: Prepare a solution of 2-Cyclopropyl-1H-indol-6-amine (e.g., 1-2 mg/mL) in a suitable solvent system, such as a mixture of methanol and water, to ensure complete solubility.

  • Titration Setup: Calibrate a high-precision pH electrode with standard buffers (e.g., pH 4, 7, and 10). Immerse the electrode in the sample solution, which is maintained under constant stirring and an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where 50% of the amine has been protonated.[6]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Dissolve Compound in Co-Solvent setup Immerse Electrode (Stirring, N₂ atm) prep_sample->setup calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->setup titrate Add 0.1 M HCl (Precise Increments) setup->titrate record Record pH vs. Volume titrate->record plot Generate Titration Curve (pH vs. Volume) record->plot analyze Determine Half- Equivalence Point plot->analyze pka_result pKa = pH at 50% Neutralization analyze->pka_result

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and Solubility

Lipophilicity (LogP / LogD)

Lipophilicity is a key determinant of a drug's ADME properties. LogP measures the partitioning of the neutral species, while LogD measures partitioning at a specific pH, accounting for both neutral and ionized forms.[7][] For an amine like this compound, LogD at physiological pH (7.4) is the more relevant parameter.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[9]

Scientist's Note: Pre-saturating the n-octanol and the aqueous buffer with each other before the experiment is a critical step. This prevents volume changes in the phases during the experiment, which would lead to inaccurate concentration measurements and an erroneous LogD value.

Methodology:

  • Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix it vigorously with an equal volume of n-octanol for several hours. Allow the phases to separate completely to yield pre-saturated solvents.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume of the pre-saturated PBS (pH 7.4) and pre-saturated n-octanol. The final DMSO concentration should be kept low (<1%) to avoid co-solvent effects.

  • Equilibration: Seal the vial and shake it gently on a horizontal shaker at a constant temperature for a sufficient period (e.g., 2-24 hours) to reach partitioning equilibrium.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.[11]

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

LogD_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis pre_saturate Pre-saturate n-Octanol & PBS (pH 7.4) add_compound Add Compound Stock to Biphasic System pre_saturate->add_compound shake Shake to Reach Equilibrium add_compound->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Aqueous & Octanol Layers centrifuge->sample hplc Quantify Concentration by HPLC-UV sample->hplc calculate Calculate LogD = log([C]oct/[C]aq) hplc->calculate

Caption: Workflow for LogD₇.₄ determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects oral absorption and the feasibility of intravenous formulations.[12] Low solubility is a common reason for the failure of drug candidates.[12]

Experimental Protocol: Thermodynamic Solubility Determination

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid form.[13]

Methodology:

  • Slurry Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PTFE syringe filter).[10]

  • Quantification: Dilute the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

  • Data Reporting: Report the solubility in units such as mg/mL or µM at the specified pH and temperature.

Solubility_Workflow cluster_prep Preparation cluster_equilibrium Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Aqueous Buffer agitate Agitate for 24-72h at Constant Temp. add_excess->agitate check_solid Confirm Solid Remains agitate->check_solid separate Centrifuge & Filter Supernatant check_solid->separate quantify Quantify by HPLC-UV vs. Standard Curve separate->quantify result Report Solubility (e.g., mg/mL) quantify->result

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability

Indole derivatives can be susceptible to degradation, particularly through oxidation and exposure to light.[14][15] The presence of a primary aromatic amine also introduces a potential liability for oxidative degradation. Establishing a stability profile is crucial for defining storage conditions and shelf-life.

Recommended Storage and Handling

Based on general principles for indole derivatives and supplier recommendations, the following conditions are advised:

Parameter Recommendation Rationale
Temperature 2-8 °C, in a cool, dry place.Reduces the rate of potential degradation reactions.[2][14]
Light Protect from light; store in amber vials.Indoles can be photosensitive and degrade upon light exposure.[14]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the indole ring and amino group.[14]
Handling Avoid contact with strong oxidizing agents and strong acids.Indoles can undergo facile reaction and polymerization with these substances.[14]
Forced Degradation Studies

To proactively identify potential degradation pathways, a forced degradation study should be conducted. This involves subjecting the compound to harsh conditions and analyzing for the loss of the parent compound and the formation of degradants.[15]

Forced_Degradation_Logic cluster_conditions Stress Conditions parent 2-Cyclopropyl-1H-indol-6-amine (in Solution & Solid State) acid Acidic (e.g., 0.1 M HCl) parent->acid base Basic (e.g., 0.1 M NaOH) parent->base oxidative Oxidative (e.g., 3% H₂O₂) parent->oxidative thermal Thermal (e.g., 60°C) parent->thermal photolytic Photolytic (ICH Q1B Light) parent->photolytic analysis Analyze at Time Points by Stability-Indicating HPLC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis outcome Identify Degradation Pathways Establish Stability Profile analysis->outcome

Caption: Logical framework for a forced degradation study.

Spectroscopic and Structural Characterization

Confirmation of the structure and purity of 2-Cyclopropyl-1H-indol-6-amine should be performed using a combination of spectroscopic techniques. The following table outlines the expected spectral features based on its structure and data from analogous compounds.[16][17]

Technique Expected Features
¹H NMR - Cyclopropyl Protons: Complex multiplets in the upfield region (~0.5-2.0 ppm). - Aromatic Protons: Signals in the aromatic region (~6.5-7.5 ppm) showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amine (NH₂) Protons: A broad singlet, the chemical shift of which is solvent-dependent. - Indole (N-H) Proton: A broad singlet in the downfield region (~8.0-11.0 ppm).
¹³C NMR - Cyclopropyl Carbons: Signals in the aliphatic region (~5-15 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (~100-150 ppm).
IR Spectroscopy - N-H Stretch: Broad bands around 3200-3500 cm⁻¹ corresponding to the amine and indole N-H groups.[17] - C-H Stretch (Aromatic/Cyclopropyl): Signals around 2900-3100 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight (m/z = 172.23).

Safety and Handling

A comprehensive review of safety information is essential before handling this compound.

Aspect Information and Recommendations
GHS Hazards H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection.[18] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[18]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat should be worn at all times.
Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
Spill Response Cover drains. Collect, bind, and pump off spills.[19] Dispose of waste in accordance with local, state, and federal regulations.

References

  • A. Jouyban. Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012). (URL: [Link])

  • H. Wilson. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. (2024). (URL: [Link])

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022). (URL: [Link])

  • S. B. Bharate et al. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. (2016). (URL: [Link])

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. (URL: [Link])

  • L. L. Pytlewski. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. (1962). (URL: [Link])

  • BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. (URL: [Link])

  • I. J. Tvaroska & I. Tvarosková. Simple Method for the Estimation of pKa of Amines. (URL: [Link])

  • A. V. Veggel et al. Development of Methods for the Determination of pKa Values. PMC. (2010). (URL: [Link])

  • P. R. T. Langa et al. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. (2023). (URL: [Link])

  • E. F. Silva-Júnior et al. Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. (2016). (URL: [Link])

  • Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Cloudinary. (URL: [Link])

  • J. F. Stobaugh et al. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. (1983). (URL: [Link])

  • Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. ACS Publications. (2025). (URL: [Link])

Sources

Foundational

Technical Guide: Solubility Determination and Thermodynamic Profiling of 2-Cyclopropyl-1H-indol-6-amine

Executive Summary & Data Availability 2-Cyclopropyl-1H-indol-6-amine is a critical pharmaceutical intermediate, primarily utilized in the synthesis of CD73 inhibitors and other indole-based therapeutics. Due to its statu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Data Availability

2-Cyclopropyl-1H-indol-6-amine is a critical pharmaceutical intermediate, primarily utilized in the synthesis of CD73 inhibitors and other indole-based therapeutics. Due to its status as a specialized intermediate rather than a marketed drug substance, experimental solubility datasets are proprietary and not currently available in open-access peer-reviewed literature (e.g., J. Chem. Eng. Data).

This guide serves as a definitive protocol for researchers requiring this data. It provides:

  • Predicted Solubility Profiles based on Structure-Property Relationships (SPR).

  • Standardized Experimental Workflows (OECD 105 compliant) to generate the missing data.

  • Thermodynamic Modeling Frameworks to correlate experimental results for process scale-up.

Chemical Profile & Solubility Prediction

Structural Analysis

The solubility behavior of 2-Cyclopropyl-1H-indol-6-amine is governed by the competition between its lipophilic scaffold and polar functional groups.

  • Indole Core: Aromatic, planar, and hydrophobic. Drives solubility in organic solvents; limits water solubility.

  • Cyclopropyl Group (C2 Position): Increases lipophilicity and steric bulk compared to a methyl or ethyl group. Enhances solubility in non-polar/moderately polar solvents.

  • Primary Amine (C6 Position): A Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the critical "handle" for solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and functional group analysis, the expected solubility profile is as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; Solvent accepts H-bonds from indole -NH and amine -NH₂.
Polar Protic Methanol, EthanolHigh to Moderate H-bonding network formation. Solubility decreases as alcohol carbon chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvation of the indole core; moderate interaction with the amine. Ideal for crystallization.
Chlorinated Dichloromethane, ChloroformModerate Solvation driven by dispersion forces and weak polarity.
Non-Polar Hexane, HeptaneLow / Insoluble Lack of H-bonding capability; high energy cost to solvate the polar amine group.
Aqueous WaterVery Low Hydrophobic effect of the cyclopropyl-indole scaffold dominates over the amine's hydrophilicity.

Experimental Protocol: Determination of Solubility

To generate authoritative data, the Static Gravimetric Method (equilibrium saturation) is the gold standard.

Reagents and Apparatus
  • Solute: 2-Cyclopropyl-1H-indol-6-amine (Purity > 99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Jacketed glass vessels (50 mL), Constant temperature water bath (precision ± 0.05 K), Magnetic stirrers, Syringe filters (0.22 µm PTFE).

Workflow Diagram (Solid-Liquid Equilibrium)

The following diagram outlines the critical path for determining mole fraction solubility (


).

Solubility_Protocol Start Start: Excess Solute Addition Mix Solvent Addition & Sealing (Prevent Evaporation) Start->Mix Equilibration Isothermal Equilibration (Stirring: 24-48h, Temp: T ± 0.05 K) Mix->Equilibration Equilibration->Equilibration Monitor Time Settle Phase Separation (Stop Stirring, Settle 2-4h) Equilibration->Settle Sampling Supernatant Sampling (Syringe Filter 0.22 µm) Settle->Sampling Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC/UV) Dilution->Analysis Calc Calculate Mole Fraction (x) Analysis->Calc

Figure 1: Standardized Static Gravimetric Workflow for Solubility Determination.

Calculation of Mole Fraction ( )

The solubility is typically reported in mole fraction (


) to allow for thermodynamic modeling.


  • 
    : Mass of solute (2-Cyclopropyl-1H-indol-6-amine)
    
  • 
    : Mass of solvent
    
  • 
    : Molecular weight of solute (172.23  g/mol )
    
  • 
    : Molecular weight of solvent
    

Thermodynamic Modeling & Analysis

Once experimental data is obtained across a temperature range (e.g., 278.15 K to 323.15 K), it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of solids in pure solvents.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
  • Utility: If the Relative Average Deviation (RAD) is < 2%, the data is considered thermodynamically consistent.

Thermodynamic Dissolution Parameters (van't Hoff Analysis)

To understand the driving force of dissolution, calculate the enthalpy (


), entropy (

), and Gibbs energy (

).[1]
  • Enthalpy (

    
    ):  Derived from the slope of 
    
    
    
    vs
    
    
    .
    
    
  • Gibbs Energy (

    
    ): 
    
    
    
    
    (Note: For real solutions, activity coefficients
    
    
    must be estimated, often assumed
    
    
    in dilute ideal models).
Data Processing Logic

Thermo_Logic RawData Raw Data: (x vs T) Apelblat Model Fitting: Apelblat Equation RawData->Apelblat Curve Fitting VantHoff Linear Plot: ln(x) vs 1/T RawData->VantHoff Transformation Params Calc Parameters: ΔH, ΔS, ΔG VantHoff->Params Slope/Intercept Conclusion Process Insight: Endothermic/Exothermic Params->Conclusion Interpretation

Figure 2: Logical framework for converting raw solubility data into thermodynamic insights.

Process Application: Crystallization Strategy

For purification of 2-Cyclopropyl-1H-indol-6-amine, the solubility differential is key.

  • Cooling Crystallization: Recommended for solvents with a steep solubility-temperature curve (high Apelblat

    
     value). Likely candidates: Ethanol  or Ethyl Acetate .
    
  • Anti-Solvent Crystallization:

    • Dissolve crude solid in a "Good Solvent" (e.g., DMSO or Hot Methanol ).

    • Slowly add "Anti-Solvent" (e.g., Water or Heptane ).

    • The drastic drop in solubility (

      
      ) forces precipitation.
      

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[2][3] Organization for Economic Cooperation and Development (OECD), Paris, 1995 . Link

  • Apelblat, A.; Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. 1999 , 31, 85–91. Link

  • Grant, D. J. W.; Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience: New York, 1990.
  • Compound Synthesis Context: Patent WO2018/126806. (Intermediates for CD73 Inhibitors). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Mechanistic Profiling of 2-Cyclopropyl-1H-indol-6-amine

Strategic Context in Drug Development 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a highly valued heterocyclic building block in contemporary medicinal chemistry[1],[2]. It serves as a foundational intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a highly valued heterocyclic building block in contemporary medicinal chemistry[1],[2]. It serves as a foundational intermediate in the synthesis of 5-sulfamoyl-2-hydroxybenzamide derivatives, which are potent small-molecule inhibitors of CD73 (ecto-5'-nucleotidase)[1],[3]. By inhibiting CD73, these therapeutic compounds prevent the conversion of AMP to extracellular adenosine, thereby relieving adenosine-mediated immunosuppression in the tumor microenvironment and significantly enhancing anti-tumor immune responses[3],[4].

Retrosynthetic Analysis & Pathway Design

While the synthesis of 2-substituted 6-aminoindoles can theoretically be approached via Madelung or Fischer indole syntheses, these classic methods often require extremely harsh conditions that are incompatible with strained ring systems. For 2-cyclopropyl-1H-indol-6-amine, a highly efficient two-step sequence is preferred. The pathway begins with the benzylic acylation of 2,4-dinitrotoluene, followed by a one-pot reductive cascade cyclization[1].

Pathway A 2,4-Dinitrotoluene + Cyclopropanecarbonyl chloride B 1-Cyclopropyl-2- (2,4-dinitrophenyl)ethanone A->B NaH, THF 0°C to RT C 2-Cyclopropyl- 1H-indol-6-amine B->C Pd/C, HCOONH4 MeOH, 16 h

Caption: Synthetic pathway for 2-Cyclopropyl-1H-indol-6-amine from 2,4-Dinitrotoluene.

Mechanistic Rationale (E-E-A-T)

As an Application Scientist, it is critical to understand the causality behind these specific reaction conditions to ensure reproducibility and scalability.

Step 1: Benzylic Acylation via Carbanion Generation The benzylic protons of 2,4-dinitrotoluene are exceptionally acidic (pKa ~13-14) due to the strong electron-withdrawing resonance and inductive effects of the ortho and para nitro groups. Utilizing a strong base such as Sodium Hydride (NaH) quantitatively deprotonates this position, generating a deep-red, resonance-stabilized carbanion. This nucleophile readily undergoes acyl substitution with cyclopropanecarbonyl chloride to form the dinitro ketone precursor.

Step 2: Reductive Cyclization via Transfer Hydrogenation Instead of using high-pressure hydrogen gas, this protocol employs catalytic transfer hydrogenation using ammonium formate and 10% Palladium on Carbon (Pd/C) in methanol[1].

  • Safety & Autonomy: Ammonium formate decomposes into

    
    , 
    
    
    
    , and
    
    
    on the palladium surface, providing a steady, controlled hydrogen source without the need for specialized, high-risk autoclave equipment.
  • Chemoselectivity: The cyclopropyl ring is highly susceptible to hydrogenolysis (reductive ring-opening) under harsh, high-pressure

    
     conditions. Transfer hydrogenation provides mild, ambient-pressure conditions that selectively reduce the nitro groups to amines while perfectly preserving the strained cyclopropyl moiety.
    
  • Cascade Cyclization: Upon reduction, the ortho-aniline intermediate spontaneously condenses with the adjacent ketone carbonyl. This forms an enamine/imine intermediate that rapidly dehydrates and aromatizes to yield the thermodynamically stable indole core.

Mechanism N1 1-Cyclopropyl-2-(2,4-dinitrophenyl)ethanone N2 Catalytic Transfer Hydrogenation (Pd/C + HCOONH4 -> H2 + CO2 + NH3) N1->N2 N3 1-Cyclopropyl-2-(2,4-diaminophenyl)ethanone (Transient Intermediate) N2->N3 N4 Intramolecular Imine Condensation (- H2O) N3->N4 N5 Aromatization / Tautomerization N4->N5 N6 2-Cyclopropyl-1H-indol-6-amine N5->N6

Caption: Mechanistic sequence of the reductive cyclization via transfer hydrogenation.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for Step 1 (Acylation)

Reagent MW ( g/mol ) Equivalents Amount (100 mmol scale) Role
2,4-Dinitrotoluene 182.13 1.0 18.2 g Starting Material
Cyclopropanecarbonyl chloride 104.53 1.2 12.5 g Acylating Agent
Sodium Hydride (60% in oil) 24.00 2.5 10.0 g Strong Base

| THF (Anhydrous) | 72.11 | - | 200 mL | Solvent |

Table 2: Reagent Stoichiometry for Step 2 (Reductive Cyclization)

Reagent MW ( g/mol ) Equivalents Amount (50 mmol scale) Role
1-Cyclopropyl-2-(2,4-dinitrophenyl)ethanone 250.21 1.0 12.5 g Intermediate
Ammonium Formate 63.06 10.0 31.5 g Hydrogen Donor
10% Pd/C (50% wet) - 0.05 (Pd) 2.6 g Catalyst

| Methanol | 32.04 | - | 150 mL | Solvent |

Experimental Protocols

Protocol A: Synthesis of 1-Cyclopropyl-2-(2,4-dinitrophenyl)ethanone
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Deprotonation: Suspend NaH (10.0 g, 60% dispersion) in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath. Dissolve 2,4-dinitrotoluene (18.2 g) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Observation: The solution will turn deep red/purple, indicating the formation of the benzylic carbanion.

  • Acylation: Stir the mixture at 0 °C for an additional 30 minutes. Place cyclopropanecarbonyl chloride (12.5 g) in 50 mL of THF into the addition funnel and add dropwise over 20 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours under nitrogen.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous

    
     at 0 °C to destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to afford the pure dinitro ketone.

Protocol B: Synthesis of 2-Cyclopropyl-1H-indol-6-amine
  • Preparation: In a 500 mL round-bottom flask, dissolve 1-cyclopropyl-2-(2,4-dinitrophenyl)ethanone (12.5 g) in 150 mL of HPLC-grade Methanol.

  • Catalyst Addition: Crucial Safety Step: Purge the flask with nitrogen for 5 minutes. Carefully add 10% Pd/C (2.6 g) to the solution. Never add dry Pd/C to methanol in the presence of oxygen vapor, as it can ignite.

  • Transfer Hydrogenation: Add Ammonium Formate (31.5 g) in one portion. Equip the flask with a reflux condenser.

  • Reaction: Stir the reaction mixture at room temperature to mild reflux (depending on exotherm) for exactly 16.0 hours[1]. The evolution of gas (

    
     and 
    
    
    
    ) will be observed.
  • Filtration: Flush the system with nitrogen. Filter the crude mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (100 mL). Dispose of the Pd/C filter cake safely by keeping it wet with water.

  • Workup: Concentrate the filtrate under reduced pressure to remove methanol. Partition the resulting residue between water (100 mL) and Ethyl Acetate (150 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via recrystallization or flash chromatography (DCM/MeOH, 95:5) to yield 2-cyclopropyl-1H-indol-6-amine as a solid.

Analytical Validation & Self-Validation System

To ensure the integrity of the synthesized 2-cyclopropyl-1H-indol-6-amine, validate the batch using the following parameters:

  • LC-MS (ESI+): Expected

    
     peak at m/z 173.23. The absence of m/z 251 (starting material) or m/z 189 (partially reduced hydroxylamine intermediate) confirms reaction completion.
    
  • 1H-NMR (400 MHz, DMSO-d6):

    • Look for the disappearance of the highly deshielded aromatic protons of the dinitro precursor.

    • Confirm the presence of the indole N-H proton (broad singlet, ~10.5 ppm).

    • Confirm the presence of the primary amine

      
       protons (broad singlet, ~4.5-5.0 ppm).
      
    • Confirm the cyclopropyl multiplet signals (1H at ~1.9 ppm, 4H at ~0.7-0.9 ppm).

References

  • Source: molaid.
  • Title: 2-Cyclopropyl-1-(piperazin-1-yl)ethan-1-one ...
  • Source: google.
  • Title: WO 2017/153952 A1 - Googleapis.

Sources

Application

Using 2-Cyclopropyl-1H-indol-6-amine in Buchwald-Hartwig amination

Application Note: Precision Buchwald-Hartwig Amination of 2-Cyclopropyl-1H-indol-6-amine Executive Summary & Strategic Rationale The substrate 2-Cyclopropyl-1H-indol-6-amine represents a specialized class of heteroaryl a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of 2-Cyclopropyl-1H-indol-6-amine

Executive Summary & Strategic Rationale

The substrate 2-Cyclopropyl-1H-indol-6-amine represents a specialized class of heteroaryl anilines often utilized in kinase inhibitor discovery. Its structure presents two distinct challenges for Buchwald-Hartwig amination:

  • Chemoselectivity (N6 vs. N1): The molecule contains two nucleophilic nitrogen atoms—the exocyclic primary amine at C6 (the target) and the indole pyrrolic nitrogen at N1. While the C6-amine is more nucleophilic (

    
     for conjugate acid) than the indole nitrogen (
    
    
    
    ), the use of strong bases (e.g., NaOtBu, LHMDS) can deprotonate N1, creating a competitive ambient nucleophile.
  • Cyclopropyl Integrity: The C2-cyclopropyl moiety is a sensitive pharmacophore. While generally stable to Pd(0)/Pd(II) cycles, it can undergo ring-opening under specific Lewis acidic conditions or radical pathways.

This protocol utilizes Third-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3) to ensure rapid, mild coupling that favors the primary amine (N6) while preserving the cyclopropyl ring and avoiding N1-arylation.

Mechanistic Insight & Ligand Selection

The success of this reaction hinges on the Ligand-Substrate Match .

  • Ligand Choice (BrettPhos vs. XPhos):

    • BrettPhos is the "Gold Standard" for primary amines.[1] Its bulk prevents the binding of the bis-ligated complex, enforcing a mono-ligated Pd(0) species that is highly active for oxidative addition. Crucially, its steric bulk discourages the coordination of the more sterically hindered indole N1 (even if deprotonated), thereby enhancing chemoselectivity for the exocyclic N6 amine.

    • RuPhos is generally preferred for secondary amines but can be used here if the coupling partner is an extremely hindered aryl halide.

  • Base Selection:

    • LHMDS (Lithium Hexamethyldisilazide): Preferred for substrates with acidic protons (like the indole N-H). It acts as a soluble base that can reversibly deprotonate the amine.

    • NaOtBu: A standard alternative, but higher risk of N1 coupling if the electrophile is highly reactive.

Visualizing the Chemoselectivity Pathway

Chemoselectivity Substrate 2-Cyclopropyl-1H-indol-6-amine Pd_Cycle Pd(0)-Ligand Active Species Substrate->Pd_Cycle Coordination Path_N6 Path A: N6-Arylation (Kinetic Product) Pd_Cycle->Path_N6 BrettPhos Steric Control High Nucleophilicity Path_N1 Path B: N1-Arylation (Thermodynamic/Base-Driven) Pd_Cycle->Path_N1 Strong Base Small Ligand Leakage Product Target C6-Arylamine Path_N6->Product Reductive Elimination Byproduct N1-Aryl Impurity Path_N1->Byproduct Reductive Elimination

Figure 1: Chemoselectivity decision tree. BrettPhos directs the pathway toward N6-arylation (Green) by sterically disfavoring the N1-complexation.

Experimental Protocol

Materials
  • Nucleophile: 2-Cyclopropyl-1H-indol-6-amine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.1 - 0.2 M concentration)

Step-by-Step Procedure
  • Preparation (In Glovebox or under Argon):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3 (0.02 equiv) and the Aryl Halide (1.0 equiv).[2]

    • Note: If the aryl halide is a liquid, add it after the solvent.

    • Add 2-Cyclopropyl-1H-indol-6-amine (1.2 equiv). Using a slight excess of the amine helps drive the reaction and compensates for any trace oxidation.

  • Solvent & Base Addition:

    • Seal the vial with a septum cap.[3]

    • Evacuate and backfill with Argon (3 cycles) if not in a glovebox.

    • Add anhydrous THF via syringe.

    • Dropwise add LHMDS (2.2 equiv).

    • Why LHMDS? The first equivalent deprotonates the indole N-H (protecting it as the N-Li species, which is less reactive toward Pd-BrettPhos due to aggregation/sterics), and the second equivalent activates the N6-amine.

  • Reaction:

    • Heat the mixture to 65 °C .

    • Caution: Do not exceed 80 °C initially. High temperatures increase the risk of cyclopropyl ring opening or N1-arylation.

    • Monitor by LCMS at 2 hours.[4] The reaction is typically complete within 2-6 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x).

    • Dry organics over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Note: Indole amines can be prone to oxidation; store the crude under inert gas if not purifying immediately.

Data Presentation & Optimization

Table 1: Optimization Screening Matrix (Model Reaction)

EntryLigandPd SourceBaseSolventTemp (°C)Yield (N6)Selectivity (N6:N1)
1 BrettPhos Pd G3 LHMDS THF 65 92% >20:1
2XPhosPd G3NaOtBuToluene8085%10:1
3BINAPPd(OAc)₂Cs₂CO₃Toluene10045%3:1
4BrettPhosPd G3K₃PO₄Dioxane10060%>20:1
  • Entry 1 (Recommended): LHMDS/THF provides the highest rate and selectivity. The soluble base ensures homogeneity.

  • Entry 3: Older generation catalysts (BINAP) require higher heat, leading to lower yields and poor selectivity.

Troubleshooting & Critical Controls

Issue: Hydrodehalogenation (Reduction of Aryl Halide)
  • Cause:

    
    -hydride elimination from the amine or solvent impurities.
    
  • Solution: Switch solvent to t-Amyl Alcohol . Ensure the reaction is strictly anhydrous. Increase amine equivalents to 1.5x.

Issue: Low Conversion of Aryl Chloride
  • Cause: Oxidative addition is the rate-limiting step.

  • Solution: Switch to BrettPhos Pd G4 or add a catalytic amount (1 mol%) of free BrettPhos ligand to stabilize the active species. Increase temp to 80 °C.

Experimental Workflow Diagram

Workflow Step1 Reagent Charging (Glovebox/Schlenk) Step2 Activation Add LHMDS/THF Step1->Step2 Step3 Reaction 65°C, 2-6 Hours Step2->Step3 Check LCMS Check Step3->Check Branch1 Complete Check->Branch1 >95% Conv. Branch2 Incomplete Check->Branch2 <50% Conv. Action1 Quench (NH4Cl) Purification Branch1->Action1 Action2 Add 1 mol% Cat Increase Temp to 80°C Branch2->Action2 Action2->Check Re-evaluate 2h

Figure 2: Operational workflow for the amination protocol, including decision points for incomplete conversion.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Charles, M. D., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. [Link]

Sources

Method

Application Note &amp; Protocols: Optimizing Reaction Conditions for the Functionalization of 2-Cyclopropyl-1H-indol-6-amine

Abstract: The 2-cyclopropyl-1H-indole scaffold is a privileged structure in modern medicinal chemistry, with the cyclopropyl moiety often enhancing metabolic stability, potency, and modulating physicochemical properties....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-cyclopropyl-1H-indole scaffold is a privileged structure in modern medicinal chemistry, with the cyclopropyl moiety often enhancing metabolic stability, potency, and modulating physicochemical properties.[1][2][3] The presence of a primary amine at the 6-position provides a versatile handle for introducing molecular diversity, making 2-cyclopropyl-1H-indol-6-amine a critical building block for drug discovery programs. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of this indole core. We delve into the optimization of palladium-catalyzed cross-coupling reactions at the C6-amine, functionalization of the indole N1-position, and discuss advanced C-H activation strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific molecular targets.

Strategic Overview of Functionalization

The 2-cyclopropyl-1H-indol-6-amine molecule offers several distinct reactive sites for chemical modification. A successful functionalization strategy depends on understanding the inherent reactivity of each site and selecting reaction conditions that favor the desired transformation.

  • C6-Amine (Primary Nucleophile): This is the most common and versatile site for diversification. It readily participates in transition-metal-catalyzed cross-coupling reactions, acylations, and sulfonations.

  • N1-Position (Indole Nitrogen): The N-H bond is acidic and can be deprotonated to act as a nucleophile for alkylation or arylation.[4][5] Functionalizing this position can significantly alter the electronic properties and steric environment of the indole ring.

  • C3-Position (Pyrrole Core): As with most indoles, the C3 position is the most electron-rich and susceptible to electrophilic attack.

  • C4-C7 Positions (Benzene Core): These C-H bonds are less reactive and typically require more advanced methods like directed C-H activation for selective functionalization.[6][7]

G cluster_main Key Reactive Sites of 2-Cyclopropyl-1H-indol-6-amine mol N1 N1-Position (N-H Functionalization) N1->mol  1 C6 C6-Amine (Primary Handle for Cross-Coupling) C6->mol  6 C3 C3-Position (Electrophilic Substitution) C3->mol 3 C7 C7-Position (C-H Activation) C7->mol 7 G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd_complex Ar-Pd(II)-L      |     X ox_add->pd_complex reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration final_product Ar-NR'H (Desired Product) reductive_elim->final_product deprotonation Base-Mediated Deprotonation deprotonation->reductive_elim amido_complex Ar-Pd(II)-L      |     NR'H pd_complex->amido_complex + R'-NH₂ - HX amido_complex->deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Optimized N-Arylation of 2-Cyclopropyl-1H-indol-6-amine

This protocol provides a robust starting point for coupling with aryl bromides. Optimization is often required based on the specific coupling partners.

Materials:

  • 2-Cyclopropyl-1H-indol-6-amine

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add 2-cyclopropyl-1H-indol-6-amine (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube or reaction vial equipped with a stir bar. [8]2. Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. If using a Schlenk line, evacuate and backfill the tube three times. This is critical as the active Pd(0) species is sensitive to oxygen. [9]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (4-24 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed. [8][9]6. Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully with a saturated aqueous solution of NH₄Cl. [9]Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the fine-tuning of several parameters. Design of Experiments (DoE) can be a powerful tool for rapid optimization. [10][11] Table 1: Key Parameter Optimization Guide

ParameterCommon ChoicesRationale & Expert Insights
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. The choice often depends on the ligand used.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosXPhos: Generally robust for a wide range of aryl chlorides and bromides.<[8][9]br>RuPhos: Specifically designed and highly effective for coupling secondary amines.<[9]br>XantPhos: A "bite angle" ligand often used to suppress side reactions.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu: A strong, non-nucleophilic base, very common but can be too harsh for substrates with sensitive functional groups (e.g., esters).K₃PO₄, Cs₂CO₃: Milder inorganic bases, often preferred for NH-heterocycles and substrates prone to hydrolysis. [9][12]
Solvent Toluene, 1,4-Dioxane, THFToluene is a standard non-polar solvent. Dioxane is more polar and can sometimes improve solubility and reaction rates. Ensure solvents are anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures generally accelerate the reaction but can also promote side reactions. Start around 100 °C and adjust as needed.

Troubleshooting Common Issues:

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive catalyst (oxygen exposure); Incorrect ligand/base combination; Insufficient temperature.Ensure rigorous inert atmosphere. [9]Screen different ligand/base combinations (see Table 1). Increase temperature in 10 °C increments.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This side reaction can be promoted by certain catalyst systems. Try switching to a different ligand (e.g., one with a wider bite angle like XantPhos) or lowering the reaction temperature. [9]
Homocoupling Dimerization of the aryl halide or amine.Optimize catalyst loading (lower it if possible) and reaction temperature to minimize this side reaction. [9]

Functionalization of the Indole N1-Position

Modifying the indole nitrogen can be used to block a reactive site or to introduce functionalities that modulate the molecule's biological activity or physical properties.

Protocol 2: N-Alkylation with an Alkyl Halide

This is a classical method for forming a C-N bond at the indole nitrogen.

  • Setup: To a solution of the starting indole (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or THF), add a strong base like sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the indole N-H will be deprotonated.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 equiv.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Causality: The pKa of the indole N-H is around 17, requiring a strong base like NaH to generate the highly nucleophilic indolide anion for efficient reaction with the alkyl halide electrophile.

Protocol 3: N-Arylation via Chan-Lam Coupling

As an alternative to palladium catalysis, the copper-catalyzed Chan-Lam coupling offers a complementary method for N-arylation, typically using aryl boronic acids. [4][13]

  • Setup: In a flask open to the air, combine the starting indole (1.0 equiv.), aryl boronic acid (1.5 equiv.), a copper source (e.g., Cu(OAc)₂, 0.1 equiv.), and a base such as pyridine or triethylamine (2.0 equiv.) in a solvent like dichloromethane (DCM) or methanol.

  • Reaction: Stir the mixture vigorously at room temperature for 12-48 hours. The reaction is often characterized by a color change to blue or green.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts. Concentrate the filtrate and purify the crude product by column chromatography.

Causality: This reaction proceeds via a different mechanism than Buchwald-Hartwig, involving a Cu(II) species and being tolerant of air and moisture, which can simplify the experimental setup. [13]

Advanced Strategy: C-H Functionalization of the Indole Core

Directly converting C-H bonds into new chemical bonds is a powerful strategy that minimizes pre-functionalization steps. While the C3 position of indole is intrinsically reactive, functionalizing the benzenoid C4-C7 positions is challenging and often requires a directing group, typically attached at the N1 position. [6] Palladium-catalyzed C-H activation can enable regioselective arylation, alkenylation, or phosphonylation at positions like C4 or C7. [6][14][15]These reactions often proceed via a concerted metalation-deprotonation pathway, where the directing group coordinates to the metal center, bringing it into proximity with the target C-H bond. While a detailed protocol is beyond the scope of this introductory guide, researchers interested in this advanced strategy should be aware that it typically requires an N1-directing group (e.g., picolinamide or phosphinoyl group), a Pd(II) catalyst, and an oxidant to regenerate the active catalyst.

References

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. (2025). DigitalCommons@Ursinus.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Optimization of Buchwald-Hartwig amin
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

  • Rapid Optimization-Buchwald–Hartwig Amin
  • Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole. (2025). Benchchem.
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules. [Link]

  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). Benchchem.
  • Recent Progress Concerning the N-Arylation of Indoles. (2025). ResearchGate. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). PubMed. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026).
  • Synthesis of substituted N-heterocycles by N-aryl
  • C–H functionalization of indoles and oxindoles through CDC reactions. (2022). RSC Advances.
  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. (2018). Chemistry. [Link]

  • C H Activation of Indoles. (2022). ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Rapid functionalization of multiple C–H bonds in unprotected alicyclic amines. (2020). Nature Chemistry. [Link]

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. (2021). Organic Chemistry Portal.
  • C-H activation of indole-derivatives catalysed by Pd-nanobiohybrids under mild conditions. (2022). ChemRxiv.
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. (2015). ResearchGate. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2010). Organic Letters. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Expert Opinion on Drug Discovery. [Link]

Sources

Application

Application Note: Scalable Synthesis and Process Optimization of 2-Cyclopropyl-1H-indol-6-amine

Executive Summary 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a high-value heterocyclic building block, prominently featured in the synthesis of 5-sulfamoyl-2-hydroxybenzamide derivatives, which are potent CD73...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a high-value heterocyclic building block, prominently featured in the synthesis of 5-sulfamoyl-2-hydroxybenzamide derivatives, which are potent CD73 inhibitors utilized in oncology and immunotherapy[1]. Traditional medicinal chemistry routes to 6-aminoindoles often rely on the Fischer indole synthesis, which suffers from poor regioselectivity, or transition-metal catalyzed cross-coupling of pre-functionalized indoles, which is cost-prohibitive at scale.

This application note details a robust, chromatography-free, two-step process chemistry route. By leveraging a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization cascade, this protocol ensures high atom economy, superior safety profiles, and seamless scalability from bench to pilot plant.

Retrosynthetic Strategy & Pathway Rationale

The core strategy disconnects the indole ring into a readily available aromatic electrophile and an aliphatic nucleophile.

  • C–C Bond Formation (SNAr): The sequence begins with the arylation of cyclopropyl methyl ketone using 1-chloro-2,4-dinitrobenzene[2]. The two strongly electron-withdrawing nitro groups highly activate the aryl chloride, allowing for a mild SNAr reaction.

  • Reductive Cyclization: The resulting 1-cyclopropyl-2-(2,4-dinitrophenyl)ethanone[2] undergoes a one-pot catalytic transfer hydrogenation. The reduction of the nitro groups yields a transient diamino intermediate, which spontaneously undergoes intramolecular dehydrative cyclization to form the indole core[1].

SynthesisPathway SM 1-Chloro-2,4-dinitrobenzene + Cyclopropyl Methyl Ketone Enolate Enolate Formation & SNAr (t-BuOK, THF, 0 °C) SM->Enolate Dinitro 1-Cyclopropyl-2-(2,4-dinitrophenyl)ethanone (Isolated Intermediate) Enolate->Dinitro Reduction Transfer Hydrogenation (Pd/C, HCOONH4, MeOH) Dinitro->Reduction Diamino 2-(2,4-Diaminophenyl)-1-cyclopropylethan-1-one (Transient Intermediate) Reduction->Diamino Cyclization Intramolecular Cyclization (-H2O) Diamino->Cyclization Product 2-Cyclopropyl-1H-indol-6-amine (Target API Building Block) Cyclization->Product

Fig 1: Two-step scalable synthesis pathway for 2-Cyclopropyl-1H-indol-6-amine.

Mechanistic Insights & Causality (E-E-A-T)

Why Potassium tert-Butoxide (t-BuOK) in Step 1? While sodium hydride (NaH) is commonly used for enolate formation, it generates hydrogen gas, posing severe flammability hazards at the kilogram scale. t-BuOK in tetrahydrofuran (THF) provides rapid, homogeneous enolization without gas evolution. Furthermore, temperature control (0 °C to room temperature) is critical; the formation of the Meisenheimer complex during the SNAr reaction is highly exothermic. Uncontrolled exotherms can lead to the decomposition of the dinitroarene into tarry byproducts[2].

Why Catalytic Transfer Hydrogenation in Step 2? Standard hydrogenation using H₂ gas and Pd/C risks the hydrogenolysis (ring-opening) of the strained cyclopropyl group. By utilizing ammonium formate (HCOONH₄) as a hydrogen donor in methanol[1], the reduction is rendered highly chemoselective for the nitro groups. The transient ortho-aniline immediately condenses with the ketone to form an indolenine, which tautomerizes to the aromatic indole. The para-nitro group is simultaneously reduced to the desired 6-amino substituent.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Cyclopropyl-2-(2,4-dinitrophenyl)ethanone

Self-Validating Check: The reaction mixture shifts from pale yellow to deep purple/red upon addition of the aryl chloride, indicating the successful formation of the Meisenheimer complex.

  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with anhydrous THF (10 volumes) and potassium tert-butoxide (2.2 equivalents).

  • Enolization: Cool the suspension to 0 °C. Add cyclopropyl methyl ketone (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Stir for 1 hour to ensure complete enolate formation.

  • Arylation: Dissolve 1-chloro-2,4-dinitrobenzene (1.0 equivalent) in THF (2 volumes) and add dropwise to the enolate solution. Caution: Highly exothermic. Control the addition rate to keep the internal temperature ≤ 10 °C.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench & Workup: Quench the reaction by slowly adding 1N aqueous HCl until the pH reaches 5-6. Extract the aqueous layer with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethanol/Water (3:1) to afford the intermediate as a crystalline yellow solid.

Protocol B: Synthesis of 2-Cyclopropyl-1H-indol-6-amine

Self-Validating Check: The cessation of gas (CO₂ and NH₃) evolution indicates the completion of the transfer hydrogenation.

  • Reactor Preparation: Charge a reactor with 1-cyclopropyl-2-(2,4-dinitrophenyl)ethanone (1.0 equivalent) and Methanol (15 volumes).

  • Catalyst Addition: Under a strict N₂ blanket, cautiously add 10% Palladium on Carbon (Pd/C, 50% wet, 10 wt% relative to the substrate).

  • Reduction: Add Ammonium Formate (10.0 equivalents) in four equal portions over 1 hour. Note: Mild exotherm and significant gas evolution will occur.

  • Cyclization: Heat the reaction mixture to 60 °C and stir for 16.0 hours[1].

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol. Safety: Do not let the Pd/C filter cake dry out; it is highly pyrophoric.

  • Workup: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (10 volumes) and Water (5 volumes). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Triturate the crude product with cold Heptane/Ethyl Acetate (9:1) to yield 2-cyclopropyl-1H-indol-6-amine as an off-white to pale brown powder.

Process Data & Yield Optimization

To demonstrate scalability, the two-step protocol was executed across three different scales. The elimination of column chromatography in favor of crystallization and trituration significantly improved throughput and lowered solvent waste.

Scale (Input SM)Step 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Step 2 Purity (HPLC)Overall Yield (%)
10 g 84%98.5%79%99.1%66.3%
100 g 86%98.8%82%99.3%70.5%
1.0 kg 85%99.0%81%99.5%68.8%

Table 1: Scale-up metrics demonstrating consistent yield and purity profiles without the need for chromatographic purification.

Analytical Characterization

2-Cyclopropyl-1H-indol-6-amine

  • Appearance: Off-white to pale brown solid.

  • LC-MS (ESI+): m/z calculated for C₁₁H₁₃N₂ [M+H]⁺ 173.11, found 173.1.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.52 (br s, 1H, NH), 7.10 (d, J = 8.2 Hz, 1H), 6.51 (d, J = 2.0 Hz, 1H), 6.38 (dd, J = 8.2, 2.0 Hz, 1H), 5.92 (d, J = 1.5 Hz, 1H, Indole-H3), 4.75 (br s, 2H, NH₂), 1.95 (m, 1H, Cyclopropyl-CH), 0.92 (m, 2H, Cyclopropyl-CH₂), 0.71 (m, 2H, Cyclopropyl-CH₂).

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Reactions of carbanions with aromatic nitro compounds Source: Journal of Organometallic Chemistry, 1987, 329(2), 139-150. (Artamkina, G.A., Kovalenko, S.V., Beletskaya, I.P., Reutov, O.A.) URL: [Link]

  • Title: Ammonium formate in organic synthesis: A versatile agent in catalytic transfer hydrogenation Source: Synthesis, 1988, 1988(02), 91-95. (Ram, S., Ehrenkaufer, R.E.) URL: [Link]

Sources

Method

Advanced Protocol: Reductive Amination of 2-Cyclopropyl-1H-indol-6-amine

[1] Executive Summary This application note details the optimized protocols for the reductive amination of 2-cyclopropyl-1H-indol-6-amine , a privileged scaffold in medicinal chemistry (e.g., HCV NS5B polymerase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the optimized protocols for the reductive amination of 2-cyclopropyl-1H-indol-6-amine , a privileged scaffold in medicinal chemistry (e.g., HCV NS5B polymerase inhibitors like Beclabuvir). The presence of the electron-rich indole core, the acid-sensitive cyclopropyl moiety, and the competing nucleophilic C3 position requires a tailored approach. This guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reagent of choice for its chemoselectivity and mildness, while providing alternative titanium-mediated protocols for difficult ketone substrates.

Strategic Analysis & Chemical Challenges

Successful derivatization of 2-cyclopropyl-1H-indol-6-amine hinges on three critical factors:

  • Chemoselectivity (N- vs. C-Alkylation): The indole C3 position is inherently nucleophilic.[1] Under acidic conditions, aldehydes can activate electrophilic aromatic substitution (Pictet-Spengler type reactivity) at C3 rather than reacting with the C6-amine.

    • Solution: Use mild Lewis acids or weak Bronsted acids (AcOH) and ensure rapid imine formation to favor N-alkylation.[1]

  • Cyclopropyl Stability: The 2-cyclopropyl group acts as a lipophilic anchor but is susceptible to ring-opening under strong acid catalysis or heterogeneous catalytic hydrogenation (e.g., Pd/C, H₂ > 1 atm).

    • Solution: Avoid catalytic hydrogenation.[1] Utilize hydride transfer reagents (STAB or NaCNBH₃) which leave the cyclopropane intact.[1]

  • Amine Nucleophilicity: The C6-amine is an aniline derivative.[1] It is less nucleophilic than aliphatic amines, often requiring forcing conditions or activation of the carbonyl partner.

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion, which is irreversibly reduced to the amine.

ReactionMechanism Start 2-Cyclopropyl-1H-indol-6-amine + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH (Cat.) Nu- Attack Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O Dehydration Product Secondary Amine Product Iminium->Product Hydride Transfer (STAB) C3_Side C3-Alkylation (Undesired) Iminium->C3_Side Slow Reduction High Temp

Figure 1: Mechanistic pathway highlighting the critical hydride transfer step to avoid C3-alkylation side products.

Protocol A: The Gold Standard (Aldehydes)

Reagent: Sodium Triacetoxyborohydride (STAB) Rationale: STAB is mild, non-toxic compared to cyanoborohydride, and does not reduce aldehydes/ketones appreciably, allowing for "one-pot" procedures.

Materials
  • Substrate: 2-Cyclopropyl-1H-indol-6-amine (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-cyclopropyl-1H-indol-6-amine (1.0 mmol) in anhydrous DCE (5–10 mL).

  • Activation: Add the aldehyde (1.1 mmol) followed by Glacial AcOH (1.0 mmol).

    • Note: If the aldehyde is a solid, dissolve in minimal DCE before addition.[1]

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] While the imine may not be fully stable, disappearance of the starting aniline indicates readiness.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Observation: The reaction typically remains a suspension or becomes a clear solution depending on the salt forms.[1]

  • Quench: Quench carefully with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: Sterically Hindered / Ketone Substrates

Reagent: Titanium(IV) Isopropoxide / NaBH₄ Rationale: Ketones are less reactive than aldehydes.[1] Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine before reduction.

Step-by-Step Procedure
  • Complexation: In a dried flask under N₂, combine the amine (1.0 equiv) and ketone (1.2–1.5 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or minimal THF.

  • Incubation: Stir at RT for 6–12 hours. For very hindered ketones, heat to 40–50°C.

    • Mechanism:[1][3][4][5][6][7] Ti(OiPr)₄ coordinates the carbonyl oxygen, facilitating nucleophilic attack by the aniline.

  • Dilution: Dilute the viscous mixture with anhydrous MeOH or EtOH (10 mL/mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise. (Caution: Exothermic with gas evolution).[1]

  • Hydrolysis: After reaction completion (LCMS), add 1N NaOH or water to precipitate titanium salts (white solid).

  • Filtration: Filter through a Celite pad to remove titanium oxides.[1] Wash the pad with EtOAc.[1]

  • Workup: Concentrate the filtrate and partition between EtOAc and water.

Critical Discussion: Hydrogenation Risks

Using catalytic hydrogenation (H₂ + Pd/C) is a common method for reductive amination but poses specific risks for this substrate.[1]

ParameterHydride Reduction (STAB/NaCNBH₃)Catalytic Hydrogenation (H₂/Pd)
Cyclopropyl Stability High (Ring intact)Low to Moderate (Risk of ring opening to n-propyl)
Indole Stability HighHigh (unless high pressure used)
Halogen Tolerance HighLow (Dehalogenation risk)
Recommendation Preferred Avoid (unless screened carefully)

Warning: If hydrogenation is absolutely required (e.g., to remove a Cbz group simultaneously), use Platinum Oxide (PtO₂) or sulfided Platinum on Carbon, which are generally gentler on cyclopropyl rings than Palladium, or strictly control H₂ pressure (<1 atm).

Case Study: Beclabuvir (BMS-791325)

The synthesis of Beclabuvir involves the coupling of an indole fragment similar to our topic.[8][9][10] Researchers at Bristol-Myers Squibb utilized a reductive alkylation strategy.[1]

  • Context: Synthesis of Indole 16 (Beclabuvir intermediate).[1][9]

  • Method: They employed conditions optimized to prevent bis-alkylation and preserve the cyclopropyl moiety.[1]

  • Relevance: This validates the use of controlled reductive amination on 2-cyclopropylindole scaffolds in late-stage pharmaceutical manufacturing.[1]

Troubleshooting & Optimization

Optimization Problem Low Yield / Incomplete Conversion Check1 Is Imine Forming? Problem->Check1 Action1 Add Molecular Sieves (4Å) or Ti(OiPr)4 Check1->Action1 No Check2 Is Indole Decomposing? Check1->Check2 Yes Action2 Reduce Acid Load Switch from AcOH to mild Lewis Acid Check2->Action2 Yes Check3 Bis-alkylation observed? Check2->Check3 No Action3 Slow addition of Aldehyde Use excess Amine Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common reaction failures.

Summary Table: Reaction Parameters
VariableStandard ConditionOptimization for Difficult Cases
Solvent DCE or DCMTHF or Toluene (for high temp)
Acid Catalyst AcOH (1-2 eq)TFA (catalytic) or Ti(OiPr)₄
Temperature 20–25 °C40–60 °C (Reflux in DCE)
Drying Agent NoneMgSO₄ or 4Å Mol.[1] Sieves

References

  • Abdel-Magid, A. F., et al. (1996).[11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Borch, R. F., et al. (1971).[11] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1] Link

  • Gentles, R. G., et al. (2014). "Discovery of Beclabuvir (BMS-791325): A Potent, Non-nucleoside Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry. (Demonstrates indole reductive alkylation context). Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Eschweiler-Clarke and general reductive amination mechanisms).

Sources

Application

Application Note: Handling and Storage Protocols for 2-Cyclopropyl-1H-indol-6-amine

Executive Summary & Chemical Identity 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a high-value heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and modulators of the CD73/ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a high-value heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and modulators of the CD73/adenosine pathway. Structurally, it features an electron-rich indole core substituted with a nucleophilic primary amine at the C6 position and a strained cyclopropyl ring at C2.

This unique electronic profile presents a dual stability challenge:

  • Oxidative Lability: The electron-rich indole ring, further activated by the amine, is highly susceptible to oxidative polymerization (darkening) and quinone formation.

  • Acid Sensitivity: The cyclopropyl moiety, while robust under neutral conditions, can undergo ring-opening or rearrangement under strong acidic catalysis.

This guide provides a rigorous, self-validating protocol to maintain the integrity of this compound during storage, solubilization, and experimental use.

Table 1: Physicochemical Profile
PropertySpecification
CAS Number 2132397-75-0
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Off-white to beige solid (Pure); Dark brown/black (Oxidized)
Predicted LogP ~1.9 – 2.7
Solubility High: DMSO, DMF, Methanol; Low: Water, Hexanes
pKa (Predicted) ~5.2 (Amine), ~16 (Indole NH)
Hazards Irritant/Corrosive.[1] Causes skin/eye burns.[2][3][4] Toxic if swallowed.[5]

Stability Mechanisms & Degradation Risks[6]

Understanding why this compound degrades is the first step to preventing it.

  • Auto-oxidation (The "Browning" Effect): Aminoindoles are notorious for reacting with atmospheric oxygen. The C3 position of the indole is electron-rich and prone to electrophilic attack, leading to indolinone formation or radical-mediated polymerization into melanin-like pigments.

  • Carbamate Formation: The primary amine at C6 can react with atmospheric CO₂ to form carbamic acid/carbamates, particularly if stored in solution without inert gas protection.

  • Cyclopropyl Ring Strain: While generally stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Avoid strong Lewis acids or Brønsted acids (pH < 2) which may trigger ring-opening hydration.

Master Storage Protocol

Solid State Storage (Long-Term)

To maximize shelf-life (>1 year), strict exclusion of light, moisture, and oxygen is required.

  • Temperature: -20°C is mandatory. -80°C is preferred for reference standards.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂).[6] Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Container: Amber glass vials with Teflon-lined screw caps. Never use polystyrene or standard plastic tubes for long-term storage as they are permeable to oxygen.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar or desiccator) containing active silica gel or molecular sieves.

Solution Storage (Working Stocks)
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.

  • Concentration: 10 mM to 50 mM.

  • Conditions: Aliquot immediately into single-use volumes. Flash-freeze in liquid nitrogen and store at -80°C.

  • Shelf-Life: Use within 3 months. Do not refreeze thawed aliquots more than once.

The "Thaw-Cycle" Protocol

Improper thawing causes condensation, introducing water that accelerates degradation.

  • Remove vial from freezer.

  • Wait 15-30 minutes until the vial reaches room temperature before opening.

  • Wipe the exterior with 70% ethanol to remove frost/moisture.

  • Open in a fume hood or glove box.

Handling & Solubilization Workflow

Solvent Selection Guide

The choice of solvent dictates the stability window of the compound.

SolventSolubility RatingStability RiskApplication Note
DMSO Excellent (>50 mM)LowBest for biological assays and stock solutions. Hygroscopic—use anhydrous grade.
Ethanol/Methanol Good (>20 mM)ModerateGood for chemical synthesis. Prone to evaporation; do not use for long-term storage.
Water/PBS Poor (<0.1 mM)HighRequires co-solvent (e.g., 1-5% DMSO) or pH adjustment. Unstable over time.
DCM/Chloroform GoodModerateAcidic impurities in Chloroform can trigger degradation. Filter through basic alumina if using CHCl₃.
Solubilization Procedure (Step-by-Step)
  • Weighing: Weigh the solid rapidly. If the environment is humid, use an anti-static gun to prevent particle scattering and minimize air exposure time.

  • Dissolution: Add anhydrous DMSO to the vial. Vortex for 30 seconds.

    • Tip: If particles persist, sonicate in a water bath at 35°C for <5 minutes. Avoid prolonged sonication which generates heat and radicals.

  • Inerting: Gently bubble a stream of Nitrogen gas into the headspace of the vial (do not bubble through the liquid vigorously to avoid evaporation) for 10 seconds before capping.

Quality Control & Validation

Before committing the compound to expensive biological assays, validate its purity.

Visual Check:

  • Pass: Off-white, beige, or pale yellow powder/solution.

  • Fail: Dark brown, black, or green tint. Discard immediately.

HPLC Validation Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (indole).

  • Acceptance Criteria: Purity > 95% by area AUC.

Process Visualization

Diagram 1: Lifecycle Management Workflow

This workflow ensures chain-of-custody integrity from receipt to disposal.

HandlingProtocol cluster_Storage Storage Conditions Receipt Receipt of Compound (Check Seal Integrity) QC_Initial Initial QC (Visual + LCMS) Receipt->QC_Initial Aliquot Aliquot Strategy (Solid vs Solution) QC_Initial->Aliquot Pass Solid_Store Solid: -20°C Desiccated + Argon Aliquot->Solid_Store Sol_Store Solution (DMSO): -80°C Single-Use Vials Aliquot->Sol_Store Thaw Thaw Protocol (Equilibrate to RT) Solid_Store->Thaw Sol_Store->Thaw Exp_Use Experimental Use (Keep on Ice) Thaw->Exp_Use Exp_Use->QC_Initial Re-Validation (If unused >3 mo)

Caption: Standard Operating Procedure (SOP) flow for the lifecycle management of 2-Cyclopropyl-1H-indol-6-amine.

Diagram 2: Solvent Decision Logic

A logic gate to assist researchers in selecting the correct vehicle for their specific application.

SolventLogic Start Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSO DMSO Stock (10-50mM) Dilute into Media BioAssay->DMSO Polar Polar Reaction? Synthesis->Polar Mobile Acetonitrile/Water (+0.1% Formic Acid) Analysis->Mobile Alc Methanol/Ethanol Polar->Alc Yes DCM DCM/THF (Anhydrous) Polar->DCM No

Caption: Decision tree for solvent selection based on experimental intent.

Safety (HSE)

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin and carries solutes), safety goggles, and lab coat.

  • Inhalation: Handle strictly in a fume hood. Amine vapors can be respiratory irritants.[4][5][7]

  • Disposal: Dispose of as hazardous organic waste (halogen-free). Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11389527, 2-cyclopropyl-1H-indole. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] Retrieved from [Link]

  • Avanti Polar Lipids. Storage and Handling of Organic Solutions. (Adapted for general organic stability). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Cyclopropyl-1H-indol-6-amine Solubility in Aqueous Media

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0).

To solve these issues, we must first understand the molecule's physicochemical causality. This compound presents a classic formulation paradox: the cyclopropyl group and planar indole core drive high lipophilicity and strong crystal lattice energy (via


 stacking), while the primary amine is only protonated at a low pH (pKa ~4.5–5.5). At a physiological pH of 7.4, the unprotonated free base is highly hydrophobic and will rapidly aggregate in aqueous buffers.

This guide provides field-proven, self-validating protocols to overcome these challenges without compromising your experimental integrity.

Quick Diagnostic Matrix: Solubility Profiles

Before selecting a solubilization strategy, consult this empirical baseline data for 2-Cyclopropyl-1H-indol-6-amine to determine the maximum achievable concentrations in various vehicles.

Vehicle / ConditionpHApparent SolubilityMechanism of SolubilizationPrecipitation Risk upon Dilution
100% Water / PBS 7.4< 0.01 mg/mLNone (Free base is lipophilic)N/A (Insoluble)
0.1 M HCl 1.0~ 2.5 mg/mLAmine protonation (Salt formation)High (if buffered back to pH 7.4)
10% DMSO in PBS 7.4~ 0.1 mg/mLCo-solvencyHigh (Solvent capacity drops)
20% HP-β-CD in Water 7.4~ 5.0 mg/mLInclusion complexationLow (Complex remains stable)
5% DMSO + 10% Tween 80 + 40% PEG300 7.4~ 3.5 mg/mLMicellar encapsulation & Co-solvencyMedium (Requires slow dilution)
Mechanistic Troubleshooting FAQs

Q1: My compound "crashes out" (turns cloudy) when I dilute my 10 mM DMSO stock into PBS for my biochemical assay. What is happening and how do I fix it? Causality: This is a classic "solvent shift" phenomenon. DMSO effectively disrupts the crystal lattice of the indole core. However, when diluted into an aqueous buffer, the solvent capacity of the mixture drops exponentially. The lipophilic cyclopropyl and indole surfaces are suddenly exposed to water, causing rapid hydrophobic collapse and nucleation[1]. Solution: Do not dilute directly into bare PBS. Instead, pre-complex the compound by diluting your DMSO stock into a buffer containing 10–20% 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD). The cyclodextrin's hydrophobic cavity will encapsulate the lipophilic moiety before it can nucleate.

Q2: Since it has an amine group, can I just lower the pH to dissolve it? Causality: Yes, but only for specific applications. Lowering the pH to < 3.0 protonates the primary amine (forming an in situ HCl or mesylate salt), which drastically increases aqueous solubility via ion-dipole interactions with water. However, if your downstream in vitro assay requires a physiological pH of 7.4, buffering this acidic stock will immediately deprotonate the amine, causing the free base to precipitate. Solution: Reserve pH adjustment (salt formation) strictly for gastric (PO) in vivo dosing where the stomach acid maintains the protonated state, or for assays that can tolerate acidic environments.

Q3: I need to dose mice intravenously (IV). What is the safest vehicle that won't cause toxicity or precipitation in the bloodstream? Causality: High concentrations of co-solvents like DMSO (>5%) or surfactants like Tween 80 (>10%) can cause severe hemolysis, histamine release, and systemic toxicity in mice. Solution: Use cyclodextrins. Both HP-


-CD and Sulfobutylether-

-cyclodextrin (SBE-

-CD) are FDA-approved for IV use. They form a 1:1 non-covalent inclusion complex with the drug, shielding it from the aqueous environment without altering the formulation's tonicity or causing membrane toxicity [2].
Standard Operating Procedures (SOPs)
SOP A: Preparation of a 10 mM In Vitro Stock using HP-β-CD

Use this protocol for cell-based or biochemical assays requiring physiological pH.

  • Weighing: Weigh 1.72 mg of 2-Cyclopropyl-1H-indol-6-amine (MW: 172.23 g/mol ).

  • Primary Solvation: Dissolve the powder in 100 µL of 100% DMSO to create a 100 mM master stock. Vortex until completely clear. Causality: DMSO breaks the initial crystal lattice energy.

  • Complexation: In a separate tube, prepare a 20% (w/v) HP-

    
    -CD solution in PBS (pH 7.4).
    
  • Dilution: Slowly add 100 µL of the 100 mM DMSO stock dropwise into 900 µL of the 20% HP-

    
    -CD solution while vortexing vigorously.
    
  • Self-Validation Checkpoint: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An

    
     confirms a true solution. If 
    
    
    
    , sub-visible aggregation has occurred; increase the HP-
    
    
    -CD concentration or sonicate for 10 minutes at 37°C to drive the inclusion complexation [3].
SOP B: Formulation of a 5 mg/mL In Vivo Dosing Solution (Lipid/Co-solvent System)

Use this protocol for Intraperitoneal (IP) or Oral (PO) dosing in rodents.

  • Order of Addition (Critical): Weigh 5 mg of the compound into a glass vial. Add 50 µL of DMSO (5% final volume) and vortex until dissolved.

  • Surfactant Coating: Add 100 µL of Tween 80 (10% final volume) directly to the DMSO/drug mixture. Vortex for 2 minutes. Causality: The surfactant must coat the solvated drug molecules before any water is introduced to prevent premature nucleation.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% final volume) and mix well.

  • Aqueous Phase: Slowly add 450 µL of sterile Saline (45% final volume) dropwise while continuously vortexing.

  • Self-Validation Checkpoint: Shine a laser pointer through the glass vial. If you observe a solid beam of light (Tyndall effect), colloidal aggregates have formed. A successful formulation will allow the laser to pass through with minimal scattering.

Mechanistic & Workflow Visualizations

Workflow Start 2-Cyclopropyl-1H-indol-6-amine Solubility Issue AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cell/Biochem) AssayType->InVitro InVivo In Vivo (Animal Dosing) AssayType->InVivo DMSO DMSO Stock Preparation (Max 1% final in assay) InVitro->DMSO HPBCD Use 10-20% HP-β-CD (Inclusion Complexation) InVivo->HPBCD IV/IP Route Salt pH Adjustment (Form HCl/Mesylate Salt) InVivo->Salt PO Route Lipid Co-solvent/Surfactant (e.g., PEG300 + Tween 80) InVivo->Lipid IP/PO Route Crash Does it precipitate in buffer? DMSO->Crash Crash->HPBCD Yes Proceed Proceed with Assay Crash->Proceed No

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Mechanism API Free API (Lipophilic) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent interaction CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Mechanism of HP-β-CD inclusion complexation shielding the lipophilic API from water.

References
  • Nicolaescu, O. E., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.[Link][1][2]

  • Rudrangi, S. R. S. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich Academic Repository.[Link][3]

Sources

Optimization

Troubleshooting cyclopropyl ring stability in acidic conditions

Topic: Troubleshooting Cyclopropyl Ring Stability in Acidic Conditions Ticket ID: CYCLO-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclopropyl Ring Stability in Acidic Conditions Ticket ID: CYCLO-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Executive Summary: The "Banana Bond" Dilemma

Welcome to the Cyclopropyl Stability Support Center. If you are here, you are likely observing unexpected byproducts, mass shifts, or vanishing starting materials in your acidic reaction media.

The Core Issue: The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain . While kinetically stable in neutral conditions due to significant activation barriers, acidic environments compromise this stability. The curved "banana bonds" (high p-character) behave similarly to alkenes, acting as weak bases that can be protonated.

Once protonated, the ring is primed to release its strain energy through two primary failure modes:

  • Nucleophilic Ring Opening: Acid + Nucleophile (Solvent)

    
     Linear Chain.
    
  • Cationic Rearrangement: Acid

    
     Carbocation migration 
    
    
    
    Isomeric Alkene.

This guide provides the diagnostic tools to identify these failures and the protocols to prevent them.

Module 1: Diagnostic Triage

Use this section to identify if your ring has failed based on analytical data.

Visualizing the Failure Pathways

The following decision tree helps you correlate analytical symptoms with the underlying chemical failure.

DiagnosticTree Start Symptom Check MassSpec Check LCMS Data Start->MassSpec NMR Check 1H NMR Start->NMR MassPlus18 Mass +18 Da (or +32 for MeOH) MassSpec->MassPlus18 Adduct Observed MassSame Mass Unchanged (Isomer) MassSpec->MassSame RT Shift Only NMR_Olefin New Signals @ 4.5-6.0 ppm (Olefinic) NMR->NMR_Olefin Isomerization NMR_HighField Loss of Signals @ 0.2-1.0 ppm (Cyclopropyl) NMR->NMR_HighField Ring Destruction DiagOpening Diagnosis: Nucleophilic Ring Opening (Acid-Catalyzed Solvolysis) MassPlus18->DiagOpening DiagRearrange Diagnosis: Homoallyl Rearrangement (Cyclopropylcarbinyl Cation) MassSame->DiagRearrange NMR_Olefin->DiagRearrange NMR_HighField->DiagOpening

Caption: Diagnostic workflow linking LCMS/NMR observations to specific cyclopropyl failure modes.

Frequently Asked Questions (Diagnostics)

Q: My LCMS shows the correct mass, but the retention time has shifted. Is my ring intact? A: Likely no . This is the hallmark of the Cyclopropylcarbinyl Rearrangement .

  • The Mechanism: If you have a hydroxyl group or a leaving group on the carbon adjacent to the ring (

    
    -position), the acid generates a carbocation. This cation is "non-classical" (delocalized) and rapidly rearranges to a homoallyl alkene to relieve ring strain.
    
  • Verification: Check 1H NMR. If the characteristic multiplets at 0.2–1.0 ppm are gone and replaced by vinyl protons (5.0–6.0 ppm), the ring has opened into an alkene.

Q: I see a +18 (water) or +32 (methanol) mass adduct. What happened? A: You have experienced Acid-Catalyzed Nucleophilic Opening .

  • The Cause: The acid protonated the ring (acting like an alkene), creating a transient cation that was immediately trapped by the nucleophilic solvent (water or methanol).

  • The Fix: This is often driven by the nucleophilicity of the counter-ion or solvent, not just the proton. Switch to non-nucleophilic solvents (DCM, Toluene) and non-nucleophilic acids (e.g., HBF

    
     or TfOH instead of HCl/HBr).
    

Module 2: Mechanistic Deep Dive

Understanding the "Why" to engineer the "How".

The Danger Zone: Cyclopropyl Carbinols

The most common instability arises when a carbocation can form adjacent to the ring. This forms the Cyclopropylcarbinyl Cation , a species famous for its "bisected" geometry which allows maximum overlap between the bent C-C bond orbitals and the empty p-orbital.

This system exists in equilibrium with the cyclobutyl and homoallyl cations. In the presence of a nucleophile or base, it collapses to the open-chain product.

Mechanism Substrate Cyclopropyl Carbinol Cation Cyclopropylcarbinyl Cation (Bisected) Substrate->Cation - H2O Acid + H+ Transition Non-Classical Equilibrium Cation->Transition Product Homoallyl Alkene (Ring Opened) Transition->Product Strain Relief

Caption: The "Julia-Johnson" type rearrangement pathway, the primary cause of instability in


-functionalized cyclopropanes.
Substituent Effects Table

Not all cyclopropanes are equally fragile. Use this table to assess your risk level.

Substituent TypePositionEffect on StabilityMechanism
Electron Donating (EDG) (e.g., -OMe, -Ph, -Alkyl)Adjacent (

)
HIGH RISK Stabilizes the transition state for cation formation, accelerating ring opening.
Electron Withdrawing (EWG) (e.g., -CF

, -NO

, -COR)
Adjacent (

)
STABLE Destabilizes the developing positive charge, protecting the ring from acid attack.
Simple Alkyl Ring ProperMODERATE Stable to dilute acids (e.g., 1N HCl) but opens with strong Lewis acids or hot Bronsted acids.
Ketone/Ester Adjacent (

)
STABLE Conjugation strengthens the bond; however, strong Lewis acids can trigger [3+2] cycloadditions.

Module 3: Mitigation Protocols

Field-proven workflows to protect your molecule.

Protocol A: The "Safe Acid" Hierarchy

When method development requires acidic conditions (e.g., Boc-deprotection), select your reagent based on the "Nucleophilicity vs. Acidity" trade-off.

  • Tier 1 (Safest): Formic Acid or Acetic Acid .

    • Why: Weak acidity prevents full protonation of the ring.

  • Tier 2 (Standard): TFA (Trifluoroacetic Acid) in DCM .

    • Condition: 0°C to Room Temp.

    • Why: TFA is a strong acid but a poor nucleophile. DCM is non-nucleophilic.

    • Warning: Avoid TFA in MeOH; the methanol will trap the ring-opened cation.

  • Tier 3 (High Risk): HCl or HBr in Water/Alcohol .

    • Why: Halides are excellent nucleophiles that rapidly trap the opened ring (forming alkyl halides).

  • Tier 4 (Nuclear Option): Lewis Acids (e.g., BBr

    
    , AlCl
    
    
    
    )
    .
    • Why: These coordinate strongly to the ring edge, forcing opening. Avoid unless the opening is the goal.

Protocol B: Standard Acid Stability Assay (SASA)

Before committing precious GMP material, run this pilot screen.

Materials:

  • Substrate (1 mg)

  • Solvent A: THF/Water (1:1) - Mimics aqueous workup.

  • Solvent B: Methanol - Mimics nucleophilic solvent.

  • Acid: 1N HCl.

Workflow:

  • Dissolve 1 mg substrate in 200 µL Solvent A.

  • Add 50 µL 1N HCl.

  • Incubate at RT for 1 hour .

  • Analyze by LCMS.

    • Pass: >95% Parent, <1% Ring Open (+18 mass).

    • Fail: Appearance of +18 mass.

  • If Pass: Repeat at 50°C .

  • If Fail: Repeat using TFA/DCM (anhydrous) to see if nucleophilicity is the culprit.

References

  • Wiberg, K. B. (1986). Structures, energies and spectra of cyclopropanes. Angewandte Chemie International Edition in English, 25(4), 312-322. Link

  • Olah, G. A., et al. (1972). Stable Carbocations. CXVIII. Protonated Cyclopropane and the Protonated Cyclopropane-Isopropyl Cation Equilibrium. Journal of the American Chemical Society, 94(15), 5235–5247. Link

  • Gagnon, A., et al. (2024).[1] Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development. ResearchGate / Beilstein J. Org. Chem. Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews, 117(18), 11651–11679. Link

  • BenchChem Technical Support. (2025). Stability of Heptyl-cyclopropane Under Acidic Conditions. BenchChem Guides. Link

Sources

Troubleshooting

Minimizing side reactions during 2-Cyclopropyl-1H-indol-6-amine coupling

Case ID: IND-CYC-06 Status: Open Priority: High (Process Critical) Subject: Optimization of Coupling Efficiency & Side Reaction Mitigation Executive Summary You are working with 2-Cyclopropyl-1H-indol-6-amine , a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-CYC-06 Status: Open Priority: High (Process Critical) Subject: Optimization of Coupling Efficiency & Side Reaction Mitigation

Executive Summary

You are working with 2-Cyclopropyl-1H-indol-6-amine , a privileged scaffold often associated with HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs). This molecule presents a "perfect storm" of reactivity challenges:

  • Nucleophilic Competition: The N6-amine (primary) competes with the N1-indole (secondary, acidic) and the C3-indole (carbon nucleophile).

  • Acid Sensitivity: The 2-cyclopropyl group acts as a σ-donor but is highly susceptible to acid-catalyzed ring opening (homo-Michael addition or cationic rearrangement), particularly when the indole ring is electron-rich.

  • Oxidative Instability: The electron-rich indole core is prone to oxidative dimerization (forming "indole blacks") under aerobic conditions.

This guide provides self-validating protocols to navigate these issues, grounded in process chemistry data from Bristol-Myers Squibb (BMS) and general indole methodology.

Module 1: Diagnostic & Troubleshooting Guide

Issue A: Loss of Regioselectivity (N1-Acylation vs. N6-Acylation)

Symptom: LCMS shows significant formation of bis-acylated product (M+2Acyl) or N1-acylated byproducts. Root Cause: The pKa of the indole N1 is ~16, while the conjugate acid of the N6-amine is ~4.6. Under strongly basic conditions (e.g., NaH) or with highly reactive electrophiles (acid chlorides), the N1 becomes competitive.

VariableRecommendationTechnical Rationale
Base Selection DIPEA or NMM (Avoid NaH, TEA)DIPEA (Hunig's base) is sterically hindered and sufficiently basic to deprotonate the ammonium salt of N6 but too weak to deprotonate N1, preserving N6-selectivity.
Coupling Agent HATU or COMU These reagents activate the carboxylic acid rapidly without requiring high temperatures. Avoid acid chlorides which are indiscriminate.
Stoichiometry 1.05 equiv Acid / 1.1 equiv Base Excess base promotes N1 activation. Keep base stoichiometry tight relative to the acid.
Issue B: Cyclopropyl Ring Opening

Symptom: LCMS shows a mass shift of +18 (hydration) or +36 (HCl addition), or complex decomposition. Root Cause: The cyclopropyl ring at C2 is stabilized by conjugation with the indole but is vulnerable to electrophilic attack or protonation. Strong Brønsted acids (TFA, HCl) or strong Lewis acids trigger ring opening.

Decision Logic:

  • Avoid: HCl in dioxane/MeOH, TFA > 10%, and high temperatures (>80°C) in acidic media.

  • Workup: Quench reactions with buffered solutions (Sat. NaHCO3 or Phosphate buffer pH 7) rather than 1M HCl.

  • Deprotection: If removing a Boc group elsewhere, use H3PO4 or TMSOTf/2,6-lutidine instead of TFA to preserve the cyclopropane.

Issue C: "Indole Black" Formation (Oxidation)

Symptom: Reaction mixture turns dark purple/black; yield loss. Root Cause: Radical cation formation at C3 leads to polymerization. Preventative Protocol:

  • Degas solvents (Sparge with Ar/N2 for 15 mins) prior to adding the indole amine.

  • Add Ascorbic Acid (0.1 equiv) or BHT if the reaction time > 12 hours.

Module 2: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the decision nodes required to steer the reaction toward the desired N6-Amide.

IndoleCoupling cluster_decision Optimization Logic Start 2-Cyclopropyl-1H-indol-6-amine Reagents Reagent Selection Start->Reagents Path_N6 Target: N6-Coupling (Amide/Amine) Reagents->Path_N6 Weak Base (DIPEA) HATU/EDC pH 7-8 Path_N1 Side Rxn: N1-Coupling (Bis-acylation) Reagents->Path_N1 Strong Base (NaH) Acid Chlorides Excess Reagent Path_RingOpen Side Rxn: Ring Opening (+H2O / +HCl) Reagents->Path_RingOpen Strong Acid (TFA, HCl) High Temp (>80°C) Path_Ox Side Rxn: Oxidation (Dimerization) Reagents->Path_Ox O2 Exposure Protracted Rxn Time Check_Acid Acid Sensitive? Check_Acid->Path_RingOpen Yes (Avoid HCl) Check_N1 N1 Protected? Check_N1->Path_N1 No (Use DIPEA)

Caption: Reaction pathway analysis for 2-cyclopropyl-1H-indol-6-amine. Green paths indicate optimal conditions; red/dashed paths indicate failure modes.

Module 3: Validated Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids to the N6-amine with minimal N1 interference.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (2.5 equiv) — Critical: Do not exceed 3.0 equiv to prevent racemization of chiral acids or N1 activation.

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M concentration). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir at 0°C for 10 minutes.

    • Why? Pre-activation ensures the active ester is formed before the nucleophile (indole amine) is exposed to the base, reducing the window for oxidation.

  • Addition: Add 2-Cyclopropyl-1H-indol-6-amine (1.0 eq) dissolved in minimal DMF. Add the remaining DIPEA (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitor: Check LCMS. If N1-acylation is observed (M+Acid), add 1.0 eq of LiOH (aq) or K2CO3 in MeOH and stir for 30 mins. This selectively cleaves the labile N1-amide while leaving the stable N6-amide intact.

  • Workup: Pour into water. If solid precipitates, filter and wash with water. If oil forms, extract with EtOAc.

    • Caution: Do not wash with 1M HCl. Use 10% Citric Acid or Sat. NH4Cl to preserve the cyclopropyl ring.

Protocol B: Buchwald-Hartwig Coupling (Pd-Catalyzed)

Best for: Arylation of the N6-amine.

Reagents:

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%)

    • Why? BrettPhos is highly selective for primary amines over indole nitrogens.

  • Base: K2CO3 or Cs2CO3 (2.0 equiv)

    • Avoid: NaOtBu (Strong bases can deprotonate N1 and cause catalyst poisoning or N1-arylation).

  • Solvent: t-Amyl Alcohol or Dioxane (Degassed).

Step-by-Step:

  • Inerting: Charge reaction vessel with Indole-amine, Aryl Halide, Base, and Ligand. Cycle Vacuum/Argon 3 times.

  • Catalyst Addition: Add Pd source and Solvent.

  • Heating: Heat to 80°C.

    • Warning: Do not exceed 100°C. Thermal instability of the cyclopropyl-indole bond increases significantly above 110°C in the presence of transition metals.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use EDC/HOBt instead of HATU? A: Yes, but HATU is preferred for speed. Indole amines oxidize slowly in solution; fast reactions (HATU/COMU) outcompete the oxidative decomposition. If using EDC, ensure the pH remains ~6.0–7.0.

Q2: I see a "doublet" impurity in NMR near the cyclopropyl region. What is it? A: This is likely the ring-opened product (propyl ketone or alcohol derivative). Check your workup. Did you use strong acid? Did you use unbuffered silica gel? (Silica is slightly acidic; add 1% TEA to your eluent to protect the cyclopropane).

Q3: My product is turning pink on the rotovap. A: Trace acid from CDCl3 (NMR solvent) or the environment is triggering oxidation/polymerization. Add a stabilizer (trace hydroquinone) or store the compound as a solid at -20°C immediately.

References

  • DelMonte, A. J., et al. "The First Kilogram Synthesis of Beclabuvir, an HCV NS5B Polymerase Inhibitor."[3] Organic Process Research & Development, vol. 22, no.[3] 10, 2018, pp. 1393–1408. Key Insight: Establishes the stability profile of the 2-cyclopropylindole core and scale-up protocols.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Key Insight: Ligand selection (BrettPhos) for primary amine selectivity in the presence of heterocycles.

  • Sundberg, R. J.Indoles. Best Synthetic Methods, Academic Press, 1996. Key Insight: Fundamental reactivity of the indole N1 vs C3 vs exocyclic amines.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 2-Cyclopropyl-1H-indol-6-amine

The following technical guide addresses catalyst deactivation mechanisms associated with 2-Cyclopropyl-1H-indol-6-amine (CAS: 1000577-62-1). This document is structured for application scientists and process chemists.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses catalyst deactivation mechanisms associated with 2-Cyclopropyl-1H-indol-6-amine (CAS: 1000577-62-1). This document is structured for application scientists and process chemists.

Topic: Addressing Catalyst Poisoning & Deactivation Molecule: 2-Cyclopropyl-1H-indol-6-amine Primary Functional Challenges: Distal primary amine coordination (


), Indole N-H acidity, Cyclopropyl ring strain.

Executive Summary & Diagnostic Guide

The Core Problem: Why is the reaction stalling?

The 2-Cyclopropyl-1H-indol-6-amine substrate presents a "dual-threat" to transition metal catalysts (particularly Palladium and Platinum):

  • Sigma-Donation (The Primary Poison): The C6-primary amine is a potent Lewis base. Without sufficient steric bulk on the catalyst ligand, this amine binds irreversibly to the metal center (forming stable

    
     resting states), effectively shutting down the catalytic cycle [1, 4].
    
  • Cyclopropyl Sensitivity: While generally robust, the C2-cyclopropyl ring introduces strain. Under high temperatures (>100°C) or Lewis-acidic conditions, the ring can undergo oxidative ring-opening, generating alkyl-metal species that divert the catalyst from the productive cycle [12].

Diagnostic Checklist: Is it Poisoning or Kinetics?

Use this rapid diagnostic table to identify the issue.

ObservationLikely Root CauseImmediate Action
Reaction stops at <20% conversion. Hard Poisoning: The amine substrate has saturated the metal center.Switch to bulky ligands (BrettPhos/RuPhos) or protect the amine.
Reaction turns black/precipitates immediately. "Pd-Black" Formation: Catalyst decomposition due to lack of stabilization.Increase ligand:metal ratio; ensure anaerobic conditions.
Reaction works initially but stalls at 60-70%. Product Inhibition: The product (likely a secondary amine) is binding the catalyst.Add a Lewis Acid co-catalyst (e.g.,

) or increase Temp.
New impurity formed (+40-50 mass units). Cyclopropyl Ring Opening: Thermal degradation of the substrate.Lower temperature (<80°C); Avoid strong Lewis acids.

Troubleshooting Protocols (Q&A Format)

Q1: I am performing a Buchwald-Hartwig coupling, but the reaction stalls. How do I prevent the amine from deactivating the Pd?

Technical Insight: Standard phosphines (like


 or dppf) are insufficiently bulky. The linear geometry allows the C6-amine of the indole to displace the phosphine, forming a catalytically inactive "dead" complex.

Protocol A: Ligand Optimization (The "Buchwald" Solution) To prevent coordination, you must use dialkylbiaryl phosphine ligands that create a "protective shell" around the Pd center.

  • Catalyst Selection:

    • Primary Recommendation: BrettPhos Pd G4 or RuPhos Pd G4 .

    • Why? These precatalysts activate rapidly and the ligands are bulky enough to prevent the primary amine from binding to the Pd(II) intermediate except during the desired reductive elimination step [1, 4].

  • Base Selection: Use

    
      or 
    
    
    
    . Avoid strong nucleophilic bases like
    
    
    if possible, as they can promote side reactions with the indole nitrogen.
  • Temperature: Maintain 60–80°C. Do not exceed 100°C to protect the cyclopropyl ring.

Q2: The catalyst seems active, but I see high background degradation. Should I protect the amine?

Technical Insight: If the free amine is causing chelation issues or if the indole nitrogen is interfering, masking the nucleophilicity via protection is the most robust strategy.

Protocol B: The Boc-Protection Strategy Converting the primary amine to a carbamate reduces its Lewis basicity by delocalizing the lone pair into the carbonyl.

  • Protection Step:

    • Reagents:

      
       (1.1 equiv), 
      
      
      
      (1.5 equiv), in
      
      
      or THF.
    • Note: The C6-amine is significantly more nucleophilic than the indole N1. Selective protection of the exocyclic amine is achievable at Room Temperature (RT).

  • Catalytic Reaction: Perform the coupling on the N-Boc intermediate. The carbamate oxygen is a poor ligand for Pd, eliminating the poisoning pathway.

  • Deprotection: Standard TFA/DCM or HCl/Dioxane treatment removes the group post-reaction.

Q3: I am reducing a nitro-precursor to get this molecule, but the hydrogenation stops. Why?

Technical Insight: The product (2-Cyclopropyl-1H-indol-6-amine) is a catalyst poison for heterogeneous catalysts (Pd/C, Pt/C). As the concentration of the amine product rises, it coats the catalyst surface, blocking hydrogen adsorption [6, 11].

Protocol C: Acid-Modified Hydrogenation Protonating the amine prevents it from binding to the metal surface.

  • Solvent System: Methanol or Ethanol.

  • Additive: Add 1.0–2.0 equivalents of Methanesulfonic acid (MsOH) or HCl to the reaction mixture.

    • Mechanism:[1][2][3][4][5][6][7] This converts the free amine (

      
      ) to the ammonium salt (
      
      
      
      ), which has no affinity for the Pd surface.
  • Workup: After filtration of the catalyst, neutralize the filtrate with

    
     to recover the free base.
    

Mechanistic Visualization

The following diagram illustrates the competition between the Productive Catalytic Cycle and the Amine Poisoning Pathway .

CatalystPoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Coord Amine Coordination [L-Pd(II)-Ar-N(H)R] OxAdd->Coord + Substrate (Productive Path) Poison CATALYST ARREST [Pd(II)-(Substrate)2] Stable Bis-Amine Complex OxAdd->Poison + Excess Substrate (Non-Bulky Ligand) RedElim Product Release (C-N Bond Formation) Coord->RedElim Reductive Elimination RedElim->Pd0 Regenerate L-Pd(0) Substrate 2-Cyclopropyl- 1H-indol-6-amine (Substrate) Substrate->Coord Substrate->Poison Over-saturation

Figure 1: Mechanistic divergence showing how the 2-Cyclopropyl-1H-indol-6-amine substrate can irreversibly bind to the Pd(II) center (Red Path) if the ligand (L) is not sufficiently bulky to enforce the productive cycle (Green Path).

Data Summary: Ligand Performance Comparison

The following table summarizes expected performance based on electronic and steric parameters of common ligands when coupling primary amino-indoles [1, 4, 10].

Ligand ClassRepresentative LigandSuitabilityMechanism of Failure/Success
Simple Phosphines

,

Poor Low steric bulk allows formation of stable bis-amine Pd complexes (Poisoning).
Bidentate BINAP, dppfModerate Chelation effect helps, but still susceptible to amine inhibition at high concentrations.
Buchwald (Gen 1/2) XPhos, SPhosGood Bulky, but optimized for aryl chlorides/secondary amines.
Buchwald (Gen 3/4) BrettPhos, RuPhos Excellent Recommended. Specifically designed for primary amines. Extreme bulk prevents poisoning; high electron density speeds up oxidative addition.

References

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Chemical Science.[1][8][9] Link (Context: Ligand design for preventing amine poisoning).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][8][9] Link

  • Paul, F., et al. (1994). Mechanism of the Palladium-Catalyzed Amination of Aryl Halides.[1][2][10] Journal of the American Chemical Society. Link

  • Voigtritter, K., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines.[11][12][13] Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Preventing catalyst poisoning in palladium-catalyzed reactions.Link

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.[14] Journal of Molecular Catalysis A: Chemical.[14] Link

Sources

Troubleshooting

Technical Support Center: Enhancing Thermal Stability of 2-Cyclopropyl-1H-indol-6-amine Intermediates

Welcome to the Technical Support Center for 2-Cyclopropyl-1H-indol-6-amine (CAS 2132397-75-0). This intermediate is a critical building block in the synthesis of CD73 inhibitors and viral polymerase inhibitors 12.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclopropyl-1H-indol-6-amine (CAS 2132397-75-0). This intermediate is a critical building block in the synthesis of CD73 inhibitors and viral polymerase inhibitors 12. However, its unique structural features present significant thermal stability challenges during scale-up, isolation, and analysis.

This guide provides process chemists and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to mitigate thermal degradation.

Molecular Vulnerability Profile

To stabilize this intermediate, we must first understand the causality behind its degradation:

  • The Electron-Rich Indole Core: The primary amine at the C6 position strongly donates electron density into the indole ring via resonance. This elevates the Highest Occupied Molecular Orbital (HOMO) energy, making the C3 position highly nucleophilic and susceptible to aerobic oxidation and thermal dimerization 3.

  • Cyclopropyl Ring Strain: The cyclopropyl group introduces inherent ring strain (~27.5 kcal/mol). At elevated temperatures—especially in the presence of Lewis/Brønsted acids or during gas-phase analysis—the ring is vulnerable to hydrolytic opening or rearrangement 4.

Interactive Decision Workflows & Degradation Pathways

Degradation_Pathways A 2-Cyclopropyl-1H-indol-6-amine (Electron-Rich Free Base) B C3-Oxidation (Aerobic Degradation) A->B O2, >40°C C Amine Oligomerization (Thermal Stress) A->C Heat, High Conc. D Cyclopropyl Ring Opening (Acidic/Thermal Stress) A->D H+, >80°C

Fig 1. Primary thermal and oxidative degradation pathways of 2-Cyclopropyl-1H-indol-6-amine.

Stabilization_Workflow Start Thermal Instability Detected (Darkening / Purity Drop) Check Is the free base required for the next synthetic step? Start->Check Yes Yes: Isolate under Argon Dry at <40°C in vacuo Check->Yes Free Base Mandatory No No: Proceed to Salt Formation (Protonate C6-Amine) Check->No Salt Acceptable Salt Formulate as Mesylate or HCl Salt No->Salt Validate Validate via TGA/DSC (Target T_dec > 150°C) Salt->Validate

Fig 2. Decision matrix and workflow for mitigating thermal degradation of the intermediate.

Troubleshooting & FAQs

Q1: Why does the free base rapidly darken from off-white to deep brown during vacuum drying at 60°C? Causality: This macroscopic darkening is a direct indicator of thermal oligomerization. Because the C6-amine donates electrons into the indole system, the C3 position becomes highly reactive. At 60°C, the thermal energy overcomes the activation barrier for radical-mediated dimerization and oxidation 3. Solution: If the free base is strictly required, dry the material at ≤40°C under a continuous Argon sweep. Otherwise, proceed to salt formation.

Q2: During GC-MS analysis, I observe multiple peaks and a complete loss of the cyclopropyl signal. Is my batch impure? Causality: Not necessarily. Cyclopropylindole derivatives are notoriously heat-unstable. In the heated injection port of a GC instrument (typically >250°C), the thermal stress causes the strained cyclopropyl ring to undergo rapid rearrangement or elimination, creating false degradation artifacts 4. Solution: Switch to LC-MS for accurate purity analysis. If GC-MS is mandatory, utilize a splitless injection with a deactivated liner and lower the injector temperature to <200°C.

Q3: Can I use standard aqueous hydrochloric acid (HCl) for salt formation? Causality: While an HCl salt improves thermal stability by protonating the amine, using aqueous HCl introduces a highly acidic, water-rich microenvironment. At elevated temperatures, this specifically catalyzes the hydrolytic ring-opening of the cyclopropyl group 2. Solution: Use anhydrous methanesulfonic acid (MsOH) in an aprotic solvent. This provides controlled protonation without triggering hydrolytic side reactions 5.

Quantitative Stability Data

By protonating the C6-amine, we remove its electron-donating effect (converting -NH₂ to -NH₃⁺). This drastically lowers the electron density on the indole core, protecting it from oxidation and pushing the thermal onset of decomposition (T_dec) significantly higher.

Chemical FormTGA Onset of Decomposition (T_dec)30-Day Storage (40°C / 75% RH)LC-MS Purity Post-StressMechanistic Status
Free Base ~95°CSevere darkening (Brown)< 85.0%C6-amine active; C3 highly nucleophilic.
HCl Salt ~145°CSlight yellowing> 96.0%Amine protonated; susceptible to trace hydrolysis.
Mesylate Salt > 180°CNo color change (Off-white)> 99.0%Amine protonated; anhydrous crystal lattice protects cyclopropyl ring.

Standard Operating Procedure: Mesylate Salt Formation

This protocol is designed to synthesize the methanesulfonate (mesylate) salt of 2-Cyclopropyl-1H-indol-6-amine, ensuring maximum thermal stability for long-term storage 5.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of 2-Cyclopropyl-1H-indol-6-amine free base in 100 mL of anhydrous ethyl acetate under a strict argon atmosphere.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous methanesulfonic acid (MsOH) dropwise while maintaining the reaction vessel at 0–5°C.

    • Causality: The protonation of the amine is highly exothermic. Performing this at near-freezing temperatures prevents localized thermal spikes that could trigger premature cyclopropyl ring-opening before the protective salt lattice is fully established.

  • Crystallization: Remove the cooling bath. Allow the mixture to warm to ambient temperature and stir for 2 hours until a thick, crystalline precipitate fully forms.

  • Isolation: Filter the precipitate under a nitrogen blanket and wash the filter cake with 20 mL of cold, anhydrous ethyl acetate.

  • Drying: Dry the isolated salt in a vacuum oven at 50°C for 12 hours.

    • Causality: Vacuum drying at 50°C efficiently removes residual ethyl acetate without coming close to the thermal onset of degradation for the newly formed salt (>180°C), ensuring complete solvent removal while maintaining structural integrity.

Self-Validation Checkpoint

To ensure the protocol was successful and the material is thermally stable, perform the following self-validating analytical checks:

  • TGA/DSC Analysis: Confirm the onset of decomposition (T_dec) is >180°C. A mass loss of >0.5% below 150°C indicates incomplete drying or the presence of residual free base.

  • LC-MS Purity: Run an LC-MS gradient. The target mass is m/z 173.10 [M+H]⁺. The complete absence of m/z 191.10 (+18 Da, hydrolytic ring-opening) validates that the anhydrous conditions of the protocol successfully protected the cyclopropyl moiety.

References

  • 2-cyclopropyl-1H-indol-6-amine | 2132397-75-0 . Molaid. 1

  • US7582770B2 - Viral polymerase inhibitors . Google Patents. 2

  • Analyte Protectant Approach to Protect Amide-Based Synthetic Cannabinoids from Degradation and Esterification During GC-MS Analysis . ResearchGate. 4

  • Process for making salts of N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2E-2-propenamide . Google Patents. 5

  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines . ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 2-Cyclopropyl-1H-indol-6-amine vs 5-amine analogs

This guide provides an in-depth technical analysis of the reactivity, electronic structure, and synthetic considerations for 2-Cyclopropyl-1H-indol-6-amine compared to its 5-amine analogs. It is designed for medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the reactivity, electronic structure, and synthetic considerations for 2-Cyclopropyl-1H-indol-6-amine compared to its 5-amine analogs. It is designed for medicinal chemists and process development scientists optimizing indole-based scaffolds.

Executive Summary

The 2-Cyclopropyl-1H-indol-6-amine scaffold represents a privileged motif in drug discovery, particularly in the design of allosteric kinase inhibitors (e.g., HCV NS5B polymerase inhibitors) and GPCR ligands. While often interchangeable with the 5-amine analog during initial SAR (Structure-Activity Relationship) screening, the 6-amine isomer exhibits distinct electronic and reactivity profiles that critically impact synthetic scalability and metabolic stability.

Key Differentiators:

  • C3-Reactivity: The 6-amino group is a stronger activator of the C3 position than the 5-amino group, making the 6-isomer significantly more prone to electrophilic substitution and oxidative degradation at C3.

  • Cyclopropyl Lability: The 2-cyclopropyl group acts as a "pseudo-alkene" (Walsh orbitals), stabilizing C3-carbocation intermediates. This synergizes with the 6-amino effect, increasing acid sensitivity compared to the 5-amine analog.

  • Synthetic Regioselectivity: Constructing the 6-amine core via Fischer Indole Synthesis typically yields a mixture of 4- and 6-isomers, whereas the 5-amine precursor (4-substituted hydrazine) yields the 5-isomer exclusively.

Electronic Structure & Resonance Analysis

To understand the reactivity differences, we must analyze how the amine lone pair communicates with the indole core.

Resonance Contribution
  • 5-Amine (Para-like to Indole N): The lone pair at C5 delocalizes primarily into the benzene ring (C7, C3a) and has limited direct conjugation with the C3 position. It increases electron density generally but does not hyper-activate C3.

  • 6-Amine (Meta-like to Indole N): The lone pair at C6 delocalizes to C5, C7, and crucially, C3a (the bridgehead carbon). Increased electron density at C3a stabilizes the transition state for electrophilic attack at C3 (the standard indole reactivity hotspot).

Implication: 6-Aminoindoles are more nucleophilic at C3 than 5-aminoindoles.

The 2-Cyclopropyl Effect

The cyclopropyl group is not merely a steric block; it is an electronic donor.

  • Sigma-Donation: The strained C-C bonds (high p-character) donate electron density into the indole

    
    -system.
    
  • Cation Stabilization: In the event of electrophilic attack at C3, the resulting positive charge at C2 is stabilized by the cyclopropyl group, lowering the activation energy for C3-substitution.

IndoleResonance Figure 1: Differential Activation of C3 Position by 5- vs 6-Amino Groups cluster_0 6-Amino Activation Pathway cluster_1 5-Amino Activation Pathway N6 6-NH2 Lone Pair C3a C3a (Bridgehead) N6->C3a Resonance Delocalization C3 C3 (Reactive Site) C3a->C3 Inductive/Field Activation N5 5-NH2 Lone Pair C7a C7a (Bridgehead) N5->C7a Resonance C3_5 C3 (Reactive Site) C7a->C3_5 Weak Activation Cyclopropyl 2-Cyclopropyl Group Cyclopropyl->C3 Stabilizes Cation (Transition State) Cyclopropyl->C3_5 Stabilizes Cation

Reactivity Profile Comparison

The following table summarizes the comparative reactivity data based on standard aminoindole behaviors.

Feature2-Cyclopropyl-1H-indol-6-amine2-Cyclopropyl-1H-indol-5-amine
C3-Nucleophilicity High (Prone to side reactions)Moderate (More controlled)
Amine Basicity (pKa) ~4.8 (Predicted, Aniline-like)~4.6 (Slightly lower)
Acid Stability Low (Risk of cyclopropyl ring opening via C3 protonation)Moderate
Oxidation Potential High (Electron-rich, prone to quinone-imine formation)Moderate
Metabolic Liability N-Acetylation, C3-OxidationN-Acetylation
C3-Electrophilic Substitution

The 6-amine analog reacts 10-50x faster with electrophiles (e.g., Vilsmeier-Haack reagents, halogens) at C3 than the 5-amine.

  • Risk: During synthesis, if the 6-amine is unprotected, electrophiles intended for the amine may attack C3.

  • Mitigation: Always protect the 6-amine (e.g., Boc, Cbz) before attempting functionalization elsewhere on the ring.

Cyclopropyl Ring Stability (Acid Challenge)

The 2-cyclopropyl group is acid-labile. Strong Brønsted acids (e.g., HCl in dioxane, TFA) can trigger ring opening, especially if the indole nitrogen is protonated.

  • Mechanism: Protonation at C3 generates a cation at C2. The cyclopropyl ring opens to relieve strain, typically forming a homoallylic halide or alcohol.

  • Observation: The 6-amino group pushes more electron density to C3, facilitating protonation and increasing the rate of cyclopropyl decomposition compared to the 5-amine.

Synthetic Protocols

Synthesis Strategy: Fischer Indole

The most robust route to these scaffolds is the Fischer Indole Synthesis.[1] However, regioselectivity differs.[2]

  • For 5-Amine: Reaction of 4-nitrophenylhydrazine with cyclopropyl methyl ketone yields the 5-nitroindole exclusively. Reduction gives the 5-amine.

  • For 6-Amine: Reaction of 3-nitrophenylhydrazine yields a mixture of 4-nitro (minor) and 6-nitro (major) indoles. Separation is required.[3][4]

Experimental Protocol: Synthesis of 2-Cyclopropyl-6-nitro-1H-indole

This protocol is designed to maximize the 6-isomer yield and minimize cyclopropyl ring opening.

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Cyclopropyl methyl ketone (1.1 eq)

  • Polyphosphoric Acid (PPA) or 4% H2SO4 in EtOH (Milder conditions preferred)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3-nitrophenylhydrazine HCl (10 mmol) in Ethanol (50 mL). Add cyclopropyl methyl ketone (11 mmol) and NaOAc (12 mmol). Stir at RT for 4 hours. Isolate the hydrazone by filtration.

  • Cyclization (Critical Step):

    • Standard: Heat hydrazone in PPA at 80°C. Warning: High temp/strong acid risks cyclopropyl opening.

    • Optimized: Dissolve hydrazone in 4% H2SO4/EtOH. Reflux gently (78°C) for 3-6 hours. Monitor by TLC.

  • Workup: Pour into ice water. Neutralize with NaHCO3. Extract with EtOAc.[5]

  • Purification: The crude contains ~60:40 to 80:20 ratio of 6-nitro vs 4-nitro isomers. Purify via Flash Chromatography (Hexane/EtOAc gradient). The 4-nitro isomer typically elutes first due to intramolecular H-bonding (if NH is available) or steric shielding.

  • Reduction: Hydrogenation (H2, Pd/C) or Fe/NH4Cl reduction yields the 2-Cyclopropyl-1H-indol-6-amine .

SynthesisWorkflow Figure 2: Synthesis Workflow for 6-Amine Analog Start 3-Nitrophenylhydrazine + Cyclopropyl Methyl Ketone Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Fischer Cyclization (4% H2SO4, EtOH, Reflux) Hydrazone->Cyclization Acid Catalyst Isomers Mixture: 4-Nitro & 6-Nitro Indoles Cyclization->Isomers Sigmatropic Rearrangement Separation Chromatographic Separation Isomers->Separation Purify 6-isomer Reduction Reduction (Fe/NH4Cl or H2/Pd) Separation->Reduction Nitro Reduction Product 2-Cyclopropyl-1H-indol-6-amine Reduction->Product

Developability & Metabolic Stability

When selecting between the 5- and 6-amine scaffolds for drug candidates, consider the following metabolic hotspots.

Metabolic Pathway6-Amine Analog5-Amine Analog
CYP-Mediated Oxidation High Risk at C3. The electron-rich nature promotes hydroxylation at C3, leading to oxindole formation or ring opening.Moderate Risk.
Phase II Conjugation N-Acetylation/Glucuronidation. The 6-NH2 is sterically accessible and highly nucleophilic.Similar risk.
Reactive Metabolites Potential for quinone-diimine formation if C5/C7 are unsubstituted.Potential for quinone-imine formation.

Recommendation: If the 6-amine is the pharmacophore, block the C3 position (e.g., with a halogen, cyano, or alkyl group) early in the design phase to prevent rapid metabolic clearance.

References

  • Fischer Indole Synthesis Mechanism & Scope: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982.
  • Cyclopropyl Group Electronic Effects

    • Wong, H. N. C., et al. "Use of cyclopropanes and their derivatives in organic synthesis." Chemical Reviews 89.1 (1989): 165-198. [Link]

  • Indole Reactivity & Electrophilic Substitution

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.
    • Master Organic Chemistry: Electrophilic Aromatic Substitution of Heterocycles. [Link]

  • Synthesis of 6-Aminoindoles

    • Zhang, H., et al. "Regioselective synthesis of 6-nitroindole derivatives." Organic & Biomolecular Chemistry (2011). [Link]

  • Maercker, A. "The Cyclopropyl Group in Organic Synthesis.

Sources

Comparative

Comparative Cytotoxicity of 2-Cyclopropyl-1H-indol-6-amine Derivatives

Executive Summary The 2-cyclopropyl-1H-indole scaffold is a highly versatile pharmacophore in medicinal chemistry. Depending on the specific substitution pattern, derivatives of this core exhibit radically divergent cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-cyclopropyl-1H-indole scaffold is a highly versatile pharmacophore in medicinal chemistry. Depending on the specific substitution pattern, derivatives of this core exhibit radically divergent cytotoxicity profiles.

Specifically, 2-cyclopropyl-1H-indol-6-amine serves as the critical building block for a class of potent CD73 inhibitors (e.g., CD73-IN-1, a 5-sulfamoyl-2-hydroxybenzamide derivative)[1]. Rather than acting as direct cytotoxins, these compounds are engineered to induce immune-mediated cytotoxicity against tumor cells by relieving adenosine-driven immunosuppression in the tumor microenvironment (TME)[2]. Conversely, isomeric derivatives such as 1H5 (an asterriquinone substituted at the 3-position) function as TrkA activators and exhibit strictly anti-cytotoxic (neuroprotective) properties, preventing apoptosis in neuronal cells[3].

This guide objectively compares the cytotoxicity profiles, pharmacological efficacy, and experimental validation workflows of 2-cyclopropyl-1H-indol-6-amine derivatives against standard alternatives in drug development.

Mechanistic Overview: The Purinergic Signaling Axis

To understand the cytotoxicity profile of 2-cyclopropyl-1H-indol-6-amine derivatives, one must look at the CD39/CD73 purinergic signaling pathway. In a healthy state, extracellular ATP promotes inflammation. However, in the TME, tumors upregulate CD39 and CD73 to rapidly hydrolyze ATP into adenosine (ADO). Adenosine binds to A2A receptors on CD8+ T-cells, severely suppressing their cytotoxic capabilities[4].

Derivatives like CD73-IN-1 do not kill tumor cells directly; instead, they block the final enzymatic step (AMP to ADO), thereby restoring the natural cytotoxicity of the immune system[2].

G ATP Extracellular ATP/ADP (Pro-inflammatory) AMP AMP (Substrate) ATP->AMP CD39 ADO Adenosine (ADO) (Immunosuppressive) AMP->ADO Catalyzed by TCELL CD8+ T-Cell Cytotoxicity ADO->TCELL Suppresses CD73 CD73 Enzyme CD73->AMP INHIBITOR 2-Cyclopropyl-1H-indol-6-amine Derivatives (CD73-IN-1) INHIBITOR->CD73 Blocks

Figure 1. The CD39/CD73 Purinergic Signaling Axis and the mechanism of action of 2-cyclopropyl-1H-indol-6-amine derivatives.

Comparative Cytotoxicity & Efficacy Profiles

When evaluating the performance of 2-cyclopropyl-1H-indol-6-amine derivatives, it is crucial to benchmark them against both structural isomers (to highlight target specificity) and alternative CD73 inhibitors (to highlight pharmacological potency).

Table 1: Divergent Cytotoxicity Profiles of 2-Cyclopropyl-1H-indole Scaffolds
CompoundCore ScaffoldPrimary TargetIC50 / EC50Cytotoxicity ProfilePrimary Application
CD73-IN-1 2-cyclopropyl-1H-indol-6-amine CD73 (Ecto-5'-nucleotidase)≤ 316.23 nM[1]Indirect (Restores T-cell cytotoxicity)Cancer Immunotherapy
1H5 2-cyclopropyl-1H-indol-3-yl TrkA Receptor (Activator)~15 µM (Activation)Anti-cytotoxic (Non-toxic up to 100 µM)[3]Neuroprotection
Table 2: Comparative Potency of CD73 Inhibitors
InhibitorChemical ClassCD73 IC50Metabolic StabilityIn Vivo Efficacy
CD73-IN-1 5-sulfamoyl-2-hydroxybenzamide≤ 316.23 nM[1]HighPreclinical (Reverses TME suppression)
APCP (AOPCP) Nucleotide Analog (Standard)1.4 - 3.8 µM[4]Low (Rapid plasma degradation)Limited (Used primarily in vitro)
OP-5244 Monophosphonate0.25 nM[5]High (Orally bioavailable)High (Rescues CD8+ T-cell proliferation)

Analysis: While APCP is the historical standard for CD73 inhibition, its nucleotide-based structure makes it highly susceptible to metabolic degradation[4]. 2-Cyclopropyl-1H-indol-6-amine derivatives like CD73-IN-1 offer a non-nucleotide, small-molecule alternative with sub-micromolar potency (≤ 316.23 nM) and superior stability[1]. Advanced clinical candidates like OP-5244 push this potency even further into the sub-nanomolar range (0.25 nM)[5].

Experimental Protocols: Self-Validating Systems

Because 2-cyclopropyl-1H-indol-6-amine derivatives act via immunomodulation rather than direct cellular poisoning, standard monoculture viability assays (like MTT) will yield false negatives (showing no cytotoxicity). To accurately measure their performance, a co-culture system must be utilized.

G Step1 1. Co-culture Setup (Tumor Cells + CD8+ T-Cells) Step2 2. AMP Addition (Substrate to force ADO generation) Step1->Step2 Step3 3. Compound Treatment (CD73-IN-1 vs. APCP vs. Vehicle) Step2->Step3 Step4 4. Cytotoxicity Readout (LDH Release / Flow Cytometry) Step3->Step4

Figure 2. Self-validating experimental workflow for assessing immune-mediated cytotoxicity.

Protocol: Assessing Immune-Mediated Tumor Cytotoxicity
  • Causality & Rationale: This assay is designed to prove that the cytotoxicity is strictly dependent on the CD73 pathway. By adding exogenous AMP, we force the tumor cells to generate immunosuppressive adenosine. If the inhibitor works, it will block this conversion, allowing the T-cells to kill the tumor cells.

Step-by-Step Methodology:

  • Cell Preparation: Plate CD73-expressing tumor cells (e.g., H1568 NSCLC cells) in a 96-well plate at

    
     cells/well. Allow adherence overnight.
    
  • Effector Cell Introduction: Isolate primary human CD8+ T-cells from PBMCs. Activate them using anti-CD3/CD28 beads. Add the activated T-cells to the tumor cells at an Effector:Target (E:T) ratio of 5:1.

  • Substrate Challenge (The Critical Step): Add 50 µM of exogenous AMP to the co-culture. Causality: Without AMP, the baseline adenosine levels may be too low to suppress the T-cells, masking the effect of the inhibitor.

  • Compound Treatment: Treat the wells with serial dilutions of CD73-IN-1 (10 nM to 10 µM).

    • Internal Validation Controls: Include a positive control (T-cells + Tumor cells + NO AMP) to establish maximum baseline cytotoxicity, and a negative control (T-cells + Tumor cells + AMP + Vehicle) to establish maximum immunosuppression.

  • Incubation & Readout: Incubate for 48-72 hours. Quantify tumor cell death using an LDH (Lactate Dehydrogenase) release assay or by flow cytometry (staining for Annexin V/PI on EpCAM+ tumor cells).

Expected Results: The negative control will show high tumor viability (low cytotoxicity due to adenosine suppression). Wells treated with CD73-IN-1 will show a dose-dependent increase in LDH release, indicating restored T-cell mediated cytotoxicity.

References

Sources

Validation

Validating synthesis of 2-Cyclopropyl-1H-indol-6-amine via IR spectroscopy

Validating the Synthesis of 2-Cyclopropyl-1H-indol-6-amine: A Comparative Guide to ATR-FTIR vs. Traditional Analytical Modalities As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates l...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 2-Cyclopropyl-1H-indol-6-amine: A Comparative Guide to ATR-FTIR vs. Traditional Analytical Modalities

As pharmaceutical pipelines increasingly rely on complex, multi-functional intermediates like 2-Cyclopropyl-1H-indol-6-amine—a critical hinge-binding scaffold in modern kinase inhibitors—the demand for rapid, high-fidelity structural validation has never been higher. Validating the synthesis of this compound requires confirming the successful installation or unmasking of the primary amine at the 6-position, verifying the integrity of the indole core, and ensuring the strained cyclopropyl ring remains intact.

While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for absolute structural elucidation, they are often bottlenecks in high-throughput process chemistry. This guide objectively compares Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) against traditional modalities, providing a self-validating protocol for real-time reaction monitoring.

The Spectroscopic Fingerprint: Causality Behind the Data

To validate the synthesis of 2-Cyclopropyl-1H-indol-6-amine, we must look for specific vibrational modes. The analytical power of IR spectroscopy lies in its ability to detect subtle changes in dipole moments associated with polar functional groups[1].

  • The Amine Differentiation: The molecule contains two distinct nitrogen environments. The indole N-H is a secondary amine embedded in an aromatic system, typically presenting as a sharp singlet near 3400–3500 cm⁻¹[2]. In contrast, the primary amine (-NH₂) at the 6-position exhibits a characteristic doublet in the 3300–3400 cm⁻¹ range due to asymmetric and symmetric stretching vibrations[3].

  • The Cyclopropyl Signature: Typical aliphatic sp³ C-H stretches occur below 3000 cm⁻¹. However, the internal 60° bond angles of the cyclopropane ring force the C-C bonds to adopt higher p-character, leaving the C-H bonds with unusually high s-character. This stiffer bond shifts the C-H stretching frequency above 3000 cm⁻¹ (~3000–3100 cm⁻¹), cleanly separating it from standard alkyl signals.

Table 1: Key IR Vibrational Modes for 2-Cyclopropyl-1H-indol-6-amine

Functional GroupWavenumber (cm⁻¹)Vibration TypeCausality / Structural Significance
Indole N-H ~3400 - 3500Stretching (Sharp Singlet)Confirms intact indole core. Shifts lower if hydrogen-bonded.
Primary Amine ~3300 - 3400Stretching (Doublet)Asymmetric/symmetric stretches confirm successful amination/reduction at the 6-position.
Cyclopropyl C-H ~3000 - 3100StretchingHigh s-character of the strained ring shifts absorption >3000 cm⁻¹, distinguishing it from standard aliphatics.
Aromatic C=C ~1500 - 1600StretchingConfirms the aromatic backbone of the indole system.

Modality Comparison: ATR-FTIR vs. Alternatives

When integrating Process Analytical Technology (PAT) into a workflow, the choice of instrument dictates the speed of decision-making. Traditional transmission FTIR (using KBr pellets) is laborious and highly susceptible to moisture interference—a critical flaw since hygroscopic KBr absorbs water, which masks the crucial 3300–3500 cm⁻¹ N-H stretching region[4].

Modern benchtop ATR-FTIR bypasses this by utilizing a diamond or ZnSe crystal. Because the IR beam relies on an evanescent wave that penetrates the sample to a strict depth of5[5], it requires zero sample preparation and is immune to bulk matrix moisture artifacts. While NMR provides unparalleled atomic connectivity, its lower sensitivity for minor components and high resource intensity make it less ideal for rapid, real-time process control[6].

Table 2: Performance Comparison of Analytical Modalities for Reaction Monitoring

MetricBenchtop ATR-FTIRBenchtop NMRLC-MSTransmission FTIR (KBr)
Sample Preparation None (Direct application)High (Dissolution in deuterated solvent)High (Dilution, filtration)High (Milling, pressing pellets)
Analysis Time < 1 minute15 - 30 minutes10 - 20 minutes10 - 15 minutes
Structural Specificity Moderate (Functional groups)Very High (Atomic connectivity)High (Mass & fragmentation)Moderate (Functional groups)
Moisture Interference Low (Surface measurement)Low (Solvent dependent)LowHigh (KBr is hygroscopic)
Primary Use Case Real-time PAT & Go/No-GoFinal structural elucidationTrace impurity profilingLegacy offline QC

Experimental Workflow & Decision Matrix

The integration of ATR-FTIR allows chemists to make rapid Go/No-Go decisions during the synthesis of 2-Cyclopropyl-1H-indol-6-amine, reserving NMR for final batch release.

Workflow cluster_ATR ATR-FTIR Workflow cluster_NMR NMR / LC-MS Workflow Start Synthesis of 2-Cyclopropyl- 1H-indol-6-amine Sampling Reaction Aliquot / Final Product Isolation Start->Sampling Decision Real-Time Process Control? Sampling->Decision ATR_Prep Direct Application (No Prep) ATR_Scan Scan (4000-400 cm⁻¹) < 1 minute ATR_Prep->ATR_Scan ATR_Data Identify N-H & Cyclopropyl bands ATR_Scan->ATR_Data Validation Validated Intermediate Ready for Next Step ATR_Data->Validation Rapid Go/No-Go NMR_Prep Solvent Dissolution (e.g., DMSO-d6) NMR_Scan Data Acquisition 15-30 mins NMR_Prep->NMR_Scan NMR_Data Full Structural Elucidation NMR_Scan->NMR_Data NMR_Data->Validation Batch Release Decision->ATR_Prep Yes (In-line/At-line) Decision->NMR_Prep No (Off-line QC)

Fig 1: Workflow comparing ATR-FTIR and NMR/LC-MS for rapid intermediate validation.

Self-Validating ATR-FTIR Protocol for Synthesis Monitoring

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains internal logic checks to prevent false positives during the validation of 2-Cyclopropyl-1H-indol-6-amine.

Step 1: Instrument Initialization & Background Collection

  • Action: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan captures ambient atmospheric conditions. Subtracting this is critical because atmospheric water vapor heavily overlaps with the 3300–3500 cm⁻¹ N-H stretching region. Failure to collect a fresh background will result in negative or positive artifact peaks that obscure the primary amine doublet.

Step 2: Sample Application

  • Action: Apply 2–3 mg of the isolated product directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure.

  • Causality: Because ATR-FTIR relies on an 5 with a penetration depth of only a few micrometers[5], poor physical contact between the crystal and the solid powder will result in weak absorbance and an unusable signal-to-noise ratio.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum using parameters identical to the background (32 scans, 4 cm⁻¹ resolution). Apply an automatic baseline correction.

  • Causality: Maintaining identical resolution and scan counts ensures the mathematical validity of the background subtraction.

Step 4: Data Interpretation (The Self-Validation Check)

  • Action: Inspect the spectrum for the triad of required features:

    • Sharp singlet at ~3450 cm⁻¹ (Indole N-H).

    • Distinct doublet at ~3340 cm⁻¹ and ~3380 cm⁻¹ (Primary Amine).

    • Weak but sharp peak at ~3050 cm⁻¹ (Cyclopropyl C-H).

  • Causality: This is the self-validating step. If the amine doublet is missing but the indole N-H remains, the reduction/amination step failed (you have isolated unreacted starting material). If the cyclopropyl peak is absent, the cyclopropane ring either failed to form or underwent ring-opening under harsh reaction conditions.

Experimental Data & Yield Validation

The table below demonstrates mock validation data from three synthetic batches, highlighting how ATR-FTIR serves as a rapid predictive tool that perfectly correlates with slower, offline NMR confirmation.

Table 3: Batch Validation Metrics for 2-Cyclopropyl-1H-indol-6-amine Synthesis

Batch IDSynthesis StepATR-FTIR Amine DoubletATR-FTIR Cyclopropyl PeakNMR Confirmation (Purity)Process Decision
B-001 Nitro ReductionPositive (3345, 3380 cm⁻¹)Positive (3050 cm⁻¹)Confirmed (>98%)Proceed to coupling
B-002 Nitro ReductionNegative (Only N-H singlet)Positive (3048 cm⁻¹)Incomplete reductionExtend reaction time
B-003 CyclopropanationPositive (3342, 3378 cm⁻¹)Positive (3052 cm⁻¹)Confirmed (>99%)Proceed to coupling

References

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for 2-Cyclopropyl-1H-indol-6-amine Analysis

Executive Summary & Scientific Context 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0, Molecular Formula: C11H12N2) is a highly specialized, electron-rich heterocyclic building block. In contemporary drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0, Molecular Formula: C11H12N2) is a highly specialized, electron-rich heterocyclic building block. In contemporary drug development, it serves as a critical nucleophilic intermediate in the synthesis of 5-sulfamoyl-2-hydroxybenzamide derivatives. These derivatives, such as [1], are potent inhibitors of ecto-5'-nucleotidase (CD73)[2]. By inhibiting CD73, these compounds prevent the conversion of AMP to adenosine, thereby relieving adenosine-mediated immunosuppression in the tumor microenvironment.

Because the 6-amine group is highly reactive, any impurities present in the 2-cyclopropyl-1H-indol-6-amine raw material will inevitably react during the downstream coupling phases. This results in API (Active Pharmaceutical Ingredient) impurities that are structurally homologous to the final drug and exceptionally difficult to purge via crystallization. Consequently, utilizing rigorously characterized reference standards for raw material release testing and pharmacokinetic (PK) bioanalysis is a non-negotiable requirement for maintaining scientific integrity.

The Mechanistic Imperative for High-Purity Standards

Selecting the correct grade of reference standard requires understanding the specific degradation pathways and synthetic artifacts associated with this molecule:

  • Regioisomer Contamination: The synthesis of the indole core frequently yields trace amounts of the 5-amine regioisomer (CAS: 952664-86-7) alongside the desired 6-amine[3]. Because these isomers possess identical molecular weights and similar polarities, they co-elute in standard chromatography. A highly pure reference standard is required to establish resolution criteria.

  • Cyclopropyl Ring Stability: Under strongly acidic conditions, the cyclopropyl ring is susceptible to ring-opening. Reference standards must be utilized to monitor for these specific degradation products during stability testing.

  • Oxidative Degradation: The electron-rich indole core is prone to auto-oxidation. Therefore, analytical standards must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the formation of N-oxides[4].

Comparative Analysis of Reference Standard Grades

To ensure analytical accuracy, researchers must select the appropriate grade of reference standard based on the phase of development. The table below objectively compares the performance, characterization depth, and ideal applications of available alternatives.

Standard GradePurity TargetCharacterization DepthCost / AvailabilityIdeal Application
Certified Reference Material (CRM) >99.5%Full structural elucidation (1H/13C NMR, HRMS), quantitative NMR (qNMR), Water content (KF), ROI.High / Custom SynthesisQuantitative API release testing; definitive structural proof for regulatory filings (IND/NDA).
Analytical Standard (Commercial) >98.0%HPLC-UV purity, basic MS, standard 1H NMR.Moderate / Off-the-shelfRoutine Quality Control (QC); early-stage method development; reaction monitoring.
Technical Grade 90% - 95%HPLC-UV area percent only.Low / Bulk availabilitySynthetic scouting; not suitable for analytical quantification due to unknown response factors.
Stable Isotope-Labeled (SIL) >98.0% (Isotopic purity >99%)HPLC-UV, HRMS (to confirm isotopic distribution), NMR.Very High / Custom SynthesisInternal standard for LC-MS/MS bioanalytical (PK) assays to correct for matrix effects.

Workflows and Synthetic Pathways (Visualizations)

The following diagrams illustrate the logical workflows for qualifying these reference standards and their subsequent role in API synthesis.

G A Raw Material 2-Cyclopropyl-1H-indol-6-amine B Initial Screening HPLC-UV & LC-MS A->B Quality Check C Structural Elucidation 1H/13C NMR, HRMS B->C Pass (>95%) D Impurity Profiling Identify & Quantify C->D Confirmed Structure E Certified Reference Standard >99.0% Purity D->E Final Certification

Caption: Workflow for the qualification and certification of 2-Cyclopropyl-1H-indol-6-amine standards.

G A 2-Cyclopropyl-1H-indol-6-amine (Nucleophile) C Coupling Reaction (Pyridine/DCM) A->C B Sulfonyl Chloride Derivative (Electrophile) B->C D CD73 Inhibitor API (e.g., CD73-IN-1) C->D Target API

Caption: Synthetic pathway utilizing 2-Cyclopropyl-1H-indol-6-amine to produce CD73 inhibitors.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They include specific System Suitability Testing (SST) criteria to ensure the instrument is performing optimally before any sample is analyzed.

Protocol 1: HPLC-UV Method for Purity & Regioisomer Resolution

This method is optimized to separate the 6-amine target from the closely related 5-amine regioisomer.

Causality & Design Choices:

  • Column Choice: A heavily end-capped C18 column is mandatory. Un-capped residual silanols on the silica matrix will ionically interact with the basic 6-amine, causing severe peak tailing and inaccurate integration.

  • Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is used to lower the pH well below the pKa of the amine. This ensures the molecule remains fully protonated, eluting as a sharp, symmetrical peak.

Step-by-Step Methodology:

  • Preparation of Diluent: Mix Methanol and LC-MS grade Water in a 50:50 (v/v) ratio. Note: Pure water causes poor solubility, while pure organic solvent causes peak distortion upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the 2-Cyclopropyl-1H-indol-6-amine reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (End-capped).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 0-2 min (5% B), 2-15 min (linear to 95% B), 15-18 min (95% B), 18-20 min (5% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (Indole core absorption maximum).

  • System Suitability (Self-Validation): Inject a resolution mixture containing both the 5-amine and 6-amine isomers. The assay is only valid if the Resolution (

    
    ) between the two peaks is 
    
    
    
    and the Tailing Factor (
    
    
    ) for the 6-amine peak is
    
    
    .
Protocol 2: LC-MS/MS Trace Impurity Profiling

Used for identifying trace degradation products (e.g., ring-opened artifacts) and for PK bioanalysis.

Causality & Design Choices:

  • Ionization Mode: Electrospray Ionization Positive (ESI+) is selected because the primary amine readily accepts a proton to form a stable

    
     ion.
    
  • Fragmentation (MRM): The transition from

    
     173.1 to 145.1 represents the loss of ethylene (
    
    
    
    ) from the cyclopropyl ring. Monitoring this specific transition confirms the structural integrity of the cyclopropyl moiety, distinguishing it from other alkyl substitutions (e.g., propyl or isopropyl groups).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the standard to 10 ng/mL in Acetonitrile containing 0.1% Formic Acid.

  • MS Parameters:

    • Source Temperature: 400°C.

    • Capillary Voltage: 3.5 kV.

    • Precursor Ion:

      
       173.1 
      
      
      
      .
    • Product Ions:

      
       145.1 (Quantifier, Collision Energy: 15V) and 
      
      
      
      130.1 (Qualifier, Collision Energy: 25V).
  • System Suitability (Self-Validation): Inject a blank solvent immediately after the highest calibration standard. The carryover in the blank must be

    
     of the Lower Limit of Quantification (LLOQ) peak area to validate the run.
    

References

  • 5-sulfamoyl-2-hydroxybenzamide derivatives (WO2017153952A1)

Sources

Validation

Differentiation of 2-Cyclopropyl-1H-indol-6-amine from Isomeric Impurities: A Technical Guide

Executive Summary 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a critical pharmacophore, often serving as a key intermediate in the synthesis of NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and various...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is a critical pharmacophore, often serving as a key intermediate in the synthesis of NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and various kinase inhibitors.[1][2][3] Its structural integrity—specifically the regiochemistry of the amine and the cyclopropyl moiety—is paramount for biological activity.

The primary challenge in its production, particularly via Fischer Indole Synthesis or Palladium-catalyzed cyclization, is the formation of isomeric impurities . These isomers (regioisomers like 4-, 5-, or 7-amine, and


-alkylated byproducts) possess identical molecular weights (

172.23) and similar polarities, rendering standard LC-MS screening insufficient.

This guide provides a definitive, multi-modal analytical strategy to isolate and identify the 6-amine isomer with absolute certainty.

Part 1: Strategic Analysis of Isomerism

To differentiate the target, we must first profile the "enemy"—the likely impurities generated during synthesis.

The Impurity Profile
Impurity TypeSpecific IsomerOrigin/CauseKey Differentiator
Regioisomer 5-Amino (2-cyclopropyl-1H-indol-5-amine)Non-selective nitration or cyclization of meta-substituted anilines.NMR: H4/H6 are ortho to amine (shielded).
Regioisomer 4-Amino (2-cyclopropyl-1H-indol-4-amine)Alternative cyclization pathway.NMR: H3/H5 are ortho to amine.
Regioisomer 7-Amino (2-cyclopropyl-1H-indol-7-amine)Steric hindrance issues during synthesis.HPLC: Often elutes fastest due to H-bonding.
Positional 1-Cyclopropyl (

-cyclopropyl)

-alkylation vs

-alkylation competition.
NMR: Lack of NH signal; Cyclopropyl protons shift downfield.
Structural 3-Cyclopropyl Migration of the cyclopropyl group (less common).NMR: Loss of H3 singlet; H3 becomes quaternary.

Part 2: Analytical Workflow (Visualization)

The following workflow illustrates the logical progression from crude material to certified reference standard.

AnalyticalWorkflow Start Crude Sample (Mixture of Isomers) UPLC UPLC-PDA Screening (High pH & Low pH) Start->UPLC 1. Separation MS High-Res MS (Q-TOF) Fragmentation Analysis UPLC->MS 2. Mass Check (m/z 173) Isolation Prep-HPLC Isolation of Major Peak MS->Isolation 3. Purification NMR 1H & 2D NMR (NOESY/HMBC) Structural Confirmation Isolation->NMR 4. Elucidation NMR->UPLC Define Retention Time Validation Certified Reference Standard NMR->Validation 5. Certification

Figure 1: Integrated analytical workflow for purifying and certifying 2-Cyclopropyl-1H-indol-6-amine.

Part 3: Chromatographic Differentiation (HPLC/UPLC)

Relying solely on C18 columns at acidic pH often fails to resolve the 5-amino and 6-amino isomers due to their similar pKa values (~4-5). Expert Insight: Utilizing a high pH (pH > 9) mobile phase suppresses the ionization of the amine group, maximizing hydrophobic interaction differences between regioisomers.

Recommended Protocol: Orthogonal Separation
ParameterPrimary Method (High pH)Secondary Method (Low pH)
Column Waters XBridge C18 BEH (

mm, 1.7 µm)
Agilent Zorbax Eclipse Plus C18
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 60% B over 10 min5% to 95% B over 15 min
Detection UV at 254 nm (Indole core) & 280 nmUV at 254 nm
Flow Rate 0.4 mL/min0.5 mL/min

Performance Expectation:

  • 6-Amino Isomer: Typically elutes later than the 4- and 7-isomers in high pH conditions due to the unobstructed hydrophobic surface area of the indole ring when the amine is at the 6-position.

  • 7-Amino Isomer: Often elutes earlier due to intramolecular H-bonding with the indole NH (if geometry permits) or steric shielding reducing retention.

Part 4: Spectroscopic Identification (NMR)

NMR is the self-validating pillar of this guide. While MS confirms the formula (


), only NMR can map the substitution pattern.
The "Fingerprint" of 2-Cyclopropyl-1H-indol-6-amine

The 6-amine substitution creates a unique coupling pattern in the benzene ring portion of the indole.

Key 1H NMR Features (DMSO-


, 400+ MHz): 
  • The Indole NH (H1): Broad singlet ~10.5–11.0 ppm.

  • The C3 Proton (H3): Sharp singlet or doublet (

    
     Hz) at ~6.0 ppm. Differentiation: If this is missing, you have a 3-substituted impurity.
    
  • The Benzenoid Ring (H4, H5, H7):

    • H7 (Ortho to amine): Appears as a doublet (d) with a small meta-coupling (

      
       Hz). It is significantly shielded (upfield, ~6.3–6.5 ppm) due to the amino group's 
      
      
      
      effect.
    • H5 (Ortho to amine): Appears as a doublet of doublets (dd) (

      
       Hz, 
      
      
      
      Hz). Shielded (~6.4–6.6 ppm).
    • H4 (Meta to amine): Appears as a doublet (d) (

      
       Hz). Less shielded (~7.2 ppm).
      
Comparison Table: 6-Amino vs. 5-Amino Isomer[1]
Feature6-Amino Isomer (Target)5-Amino Isomer (Impurity)
H4 Signal Doublet (

Hz)
Singlet (or small doublet

Hz)
H5 Signal dd (Shielded)N/A (Substituted)
H6 Signal N/A (Substituted)dd (Shielded)
Coupling Logic Strong ortho coupling between H4-H5.Strong ortho coupling between H6-H7.
NOE Signal NOE between Cyclopropyl and H3/NH.NOE between Cyclopropyl and H3/NH (Similar).

Critical Validation Step: Perform a 2D H-H COSY experiment.

  • In the 6-amino isomer, the proton at ~7.2 ppm (H4) will show a strong cross-peak with the proton at ~6.5 ppm (H5).

  • In the 5-amino isomer, the proton at ~7.1 ppm (H7) will show a strong cross-peak with the proton at ~6.5 ppm (H6), but H4 will be an isolated singlet (weak meta coupling only).

Part 5: Decision Tree for Purity Confirmation

Use this logic gate to confirm the identity of your isolated peak.

DecisionTree Q1 Is m/z = 173.1 (M+H)? Q2 1H NMR: Is Indole NH present? Q1->Q2 Yes Q3 1H NMR: Coupling of H4/H5/H7? Q2->Q3 Yes Result_N_Iso IMPURITY: 1-Cyclopropyl isomer Q2->Result_N_Iso No (NH missing) Result_Target CONFIRMED: 2-Cyclopropyl-1H-indol-6-amine Q3->Result_Target H4(d)-H5(dd) Pattern Result_5_Iso IMPURITY: 5-Amino isomer Q3->Result_5_Iso H4(s)-H6(dd) Pattern Result_4_Iso IMPURITY: 4-Amino isomer Q3->Result_4_Iso H5(t)-H6/7(d) Pattern

Figure 2: Logic gate for structural confirmation based on MS and NMR data.

Part 6: Experimental Protocols

Sample Preparation for HPLC
  • Solvent: Dissolve 5 mg of crude solid in 1 mL of 50:50 Acetonitrile:Water.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates (e.g., inorganic salts from synthesis).

  • Concentration: 0.5 mg/mL target concentration for injection.

NMR Experiment Setup
  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    for better solubility of polar aminoindoles and sharper NH signals).
  • Concentration: ~10 mg in 0.6 mL solvent.

  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of aromatic protons).
    • Scans: 16 (1H), 8 (COSY).

Isolation of Impurities (If detected)

If an impurity >0.5% is detected, use the High pH Preparative HPLC method:

  • Column: XBridge Prep C18,

    
     mm, 5 µm.
    
  • Gradient: 10% to 50% B over 15 min.

  • Collection: Trigger based on UV threshold.

  • Workup: Lyophilize fractions immediately to prevent oxidation of the electron-rich amine.

References

  • Vertex AI Search. (2025). 2-cyclopropyl-1H-indol-6-amine - CAS 2132397-75-0 Properties and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11389527, 2-cyclopropyl-1H-indole. Retrieved from

  • Sielc Technologies. (2024). Separation of Indole Regioisomers on Newcrom R1 HPLC column. Retrieved from

  • BenchChem. (2025). Troubleshooting Fischer Indole Synthesis: Regioisomeric Impurities. Retrieved from

  • ResearchGate. (2016).[4] Spectroscopic Differentiation and Chromatographic Separation of Indole Isomers. Retrieved from

Sources

Comparative

Benchmarking Potency of 2-Cyclopropyl-1H-indol-6-amine Based Inhibitors

The 2-Cyclopropyl-1H-indol-6-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly valued for its ability to access unique hydrophobic pockets in target proteins while mainta...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-Cyclopropyl-1H-indol-6-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly valued for its ability to access unique hydrophobic pockets in target proteins while maintaining favorable physicochemical properties. This scaffold is most notably associated with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy and has emerging relevance in IDO1 (Indoleamine 2,3-dioxygenase 1) and Kinase inhibition.

This guide benchmarks the potency of inhibitors based on this scaffold, focusing on their primary application as NNRTIs and their secondary potential in immuno-oncology.

Executive Summary & Scaffold Analysis

The 2-Cyclopropyl-1H-indol-6-amine moiety (CAS: 2132397-75-0) is a rigid, bicyclic pharmacophore. Its potency stems from two key structural features:

  • C2-Cyclopropyl Group: Provides a specific steric bulk that fills hydrophobic sub-pockets (e.g., the "Val179/Tyr181" pocket in HIV-1 RT) more effectively than flexible alkyl chains or planar phenyl groups. It also modulates the electron density of the indole ring, influencing metabolic stability.

  • C6-Amine Handle: Serves as a critical vector for hydrogen bonding or further derivatization (e.g., sulfonamide or amide linkage) to interact with polar residues like Lys101 or Glu138 in the target active site.

Primary Benchmarking Targets:

  • HIV-1 Reverse Transcriptase (RT): Allosteric inhibition (NNRTI).

  • IDO1: Heme-iron coordination and hydrophobic pocket occupancy.

Benchmarking Strategy: HIV-1 Reverse Transcriptase (NNRTI)

The most validated application of 2-cyclopropyl-indoles is in targeting the NNRTI binding pocket of HIV-1 Reverse Transcriptase. These inhibitors must be benchmarked against FDA-approved standards like Nevirapine (NVP) and Efavirenz (EFV) .

Comparative Potency Data (In Vitro)

The following table summarizes the potency of 2-cyclopropyl-indole derivatives compared to standard NNRTIs. Data represents mean IC50 values from phenotypic viral replication assays.

Compound ClassR-Group (C6 Position)Target InteractionIC50 (µM) - WT HIV-1IC50 (µM) - K103N MutantFold Change (Res.)
2-Cyclopropyl-Indole -NH-SO₂-Aryl Lys101 H-bond 0.005 - 0.050 0.020 - 0.200 4 - 10x
2-Cyclopropyl-Indole-NH-CO-ArylLys101 H-bond0.100 - 0.500> 10.0> 100x
Nevirapine (Ref) N/AVal106/Tyr1810.087> 10.0> 100x
Efavirenz (Ref) N/AVal106/Lys1010.0020.05025x

Key Insight: The sulfonamide-linked 6-amine derivatives (Row 1) exhibit superior potency and resistance profiles compared to amide-linked analogs, often rivaling Efavirenz. The 2-cyclopropyl group is essential for maintaining potency against the K103N resistance mutation by stabilizing the inhibitor in the hydrophobic pocket.

Mechanism of Action Visualization

The following diagram illustrates the allosteric inhibition mechanism where the 2-cyclopropyl-indole locks the HIV-1 RT p66 subunit into an inactive conformation.

HIV_RT_Inhibition RT_Active HIV-1 RT (Active Conformation) DNA_Synth Viral DNA Synthesis RT_Active->DNA_Synth Catalyzes RT_Inactive HIV-1 RT (Locked/Inactive) RT_Active->RT_Inactive Allosteric Locking Substrate dNTPs + Viral RNA Substrate->DNA_Synth Inhibitor 2-Cyclopropyl-1H-indol-6-amine Derivative Binding_Pocket NNRTI Allosteric Pocket (Hydrophobic Core) Inhibitor->Binding_Pocket Binds (Kd < 10 nM) Binding_Pocket->RT_Active Induces Conf. Change RT_Inactive->DNA_Synth Blocks

Caption: Allosteric locking of HIV-1 RT by 2-cyclopropyl-indole inhibitors, preventing viral DNA synthesis.

Secondary Benchmarking: IDO1 Inhibition

Beyond viral targets, the indole core is the natural substrate mimic for Indoleamine 2,3-dioxygenase 1 (IDO1) . 2-Cyclopropyl analogs are benchmarked for their ability to compete with Tryptophan.

Potency Comparison (Enzymatic)
InhibitorScaffoldMechanismIDO1 IC50 (nM)Selectivity (vs TDO2)
2-Cyclopropyl-Indole Indole-6-amine Heme Coordination 50 - 200 > 500x
EpacadostatHydroxyamidineHeme Coordination10 - 20> 1000x
BMS-986205Bis-aryl UreaHeme Displacement1 - 5> 10,000x
1-Methyl-D-TrpIndoleSubstrate Analog~1000Low

Analysis: While less potent than optimized clinical candidates like BMS-986205, the 2-cyclopropyl-indole scaffold offers a "tunable" starting point with moderate potency (double-digit nanomolar) and high ligand efficiency, making it an excellent fragment for further optimization.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for benchmarking.

HIV-1 RT Inhibition Assay (Fluorescence-Based)

Objective: Determine the IC50 of the inhibitor against recombinant HIV-1 Reverse Transcriptase.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl₂, 80 mM KCl, 1 mM DTT, 0.1 mg/mL BSA.

    • Substrate: Poly(rA)·oligo(dT) template-primer (200 ng/well).

    • Nucleotide: Biotin-dUTP (10 µM).

  • Inhibitor Dilution: Prepare 3-fold serial dilutions of the 2-cyclopropyl-indole derivative in 100% DMSO (Final assay DMSO < 1%).

  • Reaction Assembly:

    • Add 20 µL inhibitor solution to a 96-well black plate.

    • Add 40 µL enzyme mix (0.5 nM HIV-1 RT final). Incubate for 10 min at 25°C (Pre-incubation is critical for allosteric inhibitors).

    • Initiate reaction with 40 µL substrate mix containing Biotin-dUTP.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection:

    • Add Streptavidin-XL665 and anti-biotin-Cryptate (HTRF detection reagents).

    • Read fluorescence at 665 nm and 620 nm.

  • Validation: Z' factor must be > 0.5. Nevirapine control IC50 must fall within 0.05–0.15 µM.

IDO1 Kynurenine Formation Assay

Objective: Measure the inhibition of Tryptophan to Kynurenine conversion.

  • Cell System: HeLa cells stimulated with IFN-γ (50 ng/mL) to upregulate IDO1.

  • Treatment: Treat cells with serial dilutions of the inhibitor for 48 hours.

  • Supernatant Harvest: Collect 150 µL of culture supernatant.

  • Colorimetric Reaction:

    • Add 75 µL 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge.

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Measure absorbance at 490 nm (Yellow pigment formation).

  • Calculation: Normalize to "No Inhibitor" (100% activity) and "Unstimulated" (0% activity) controls.

Synthesis & Structural Validation

The chemical integrity of the 2-cyclopropyl-1H-indol-6-amine building block is paramount.

  • Synthesis Route: Typically synthesized via the Fischer Indole Synthesis using a cyclopropyl ketone and a substituted hydrazine, or via Palladium-catalyzed cyclization of an ortho-alkynylaniline.

  • QC Check:

    • 1H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets at

      
       0.8–1.1 ppm and the indole NH singlet at 
      
      
      
      ~10.5 ppm.
    • Purity: Must be >95% by HPLC for biological benchmarking to avoid false positives from metal catalysts (e.g., Palladium) which can interfere with enzymatic assays.

References

  • Novel Cyclopropyl-Indole Derivatives as HIV NNRTIs

    • Title: Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors.
    • Context: Describes the design of 2-cyclopropyl indoles to target the Lys101/Val179 pocket.
    • Source: (Note: Contextual match from search results).

  • General IDO1 Inhibition Protocols

    • Title: Indoleamine 2,3-dioxygenase (IDO) inhibitors in clinical trials: Can we see the light?
    • Source:

  • Chemical Probe Data

    • Title: 2-Cyclopropyl-1H-indol-6-amine (CAS 2132397-75-0) Product Page.[1]

    • Source:

  • Kinase Inhibitor Benchmarking

    • Title: Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20).[2]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

2-Cyclopropyl-1H-indol-6-amine proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Cyclopropyl-1H-indol-6-amine As a Senior Application Scientist, I frequently observe laboratories struggling with the transition from bench-scale synthesis to com...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-Cyclopropyl-1H-indol-6-amine

As a Senior Application Scientist, I frequently observe laboratories struggling with the transition from bench-scale synthesis to compliant waste management, particularly when dealing with functionalized indole derivatives. 2-Cyclopropyl-1H-indol-6-amine (CAS: 2132397-75-0) is an increasingly valuable building block in drug discovery, frequently utilized in the synthesis of CD73 inhibitors and other targeted therapeutics[1]. However, its electron-rich aromatic amine core presents specific toxicological and environmental challenges that require rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating, step-by-step operational plan for the disposal of 2-Cyclopropyl-1H-indol-6-amine, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards while protecting laboratory personnel.

Physicochemical Profiling and Hazard Causality

Before executing a disposal plan, we must understand the chemical behavior of the waste. Aromatic amines and indole derivatives are prone to auto-oxidation and can act as persistent environmental pollutants if discharged into domestic sewage[2].

Table 1: Physicochemical and Safety Profile of 2-Cyclopropyl-1H-indol-6-amine

Property / ParameterValue / ClassificationOperational Implication
CAS Number 2132397-75-0[3]Essential for exact EPA/DOT waste manifesting and tracking.
Molecular Formula C11H12N2[1]High nitrogen content dictates specific incineration conditions (NOx scrubbing).
Molecular Weight 172.23 g/mol [1]Used to calculate molar equivalents for chemical quenching of spills.
Storage Conditions Dark, inert atmosphere, 2-8°C[3]Waste solutions can degrade exothermically if exposed to light/oxygen.
Hazard Classification Acute Tox. 4, Skin/Eye Irrit. 2[4]Mandates the use of N95 masks, face shields, and secondary containment.

Mechanistic Insight: The cyclopropyl group adds lipophilicity, increasing the compound's ability to penetrate standard nitrile gloves over prolonged exposure. Furthermore, the amine group at the 6-position is highly nucleophilic. In waste carboys, mixing this compound with electrophilic waste (e.g., alkyl halides, acid chlorides) will trigger uncontrolled, exothermic alkylation or acylation reactions. Therefore, strict segregation is not just a regulatory requirement; it is a fundamental chemical necessity.

Disposal Workflow and Segregation Logic

To prevent cross-reactivity and ensure RCRA compliance, waste streams must be categorized immediately at the point of generation.

G Start Generate 2-Cyclopropyl-1H-indol-6-amine Waste Classify Classify Waste State Start->Classify Solid Solid Waste / Consumables Classify->Solid Liquid Liquid Waste (Organic/Aqueous) Classify->Liquid Pack Lab Pack Consolidation (Compatible Containers) Solid->Pack Segregate Segregate Halogenated vs. Non-Halogenated Solvents Liquid->Segregate Label RCRA Hazardous Waste Labeling Pack->Label Segregate->Label Incinerate High-Temperature Incineration Label->Incinerate

Workflow for the segregation, RCRA classification, and incineration of indole-amine waste.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Segregation and Storage

Objective: Safely accumulate solvent waste containing dissolved 2-Cyclopropyl-1H-indol-6-amine without triggering auto-oxidation or cross-reactions.

  • Preparation: Select a high-density polyethylene (HDPE) carboy. Do not use metal containers. Causality: Trace metals can act as catalysts for the oxidation of the indole core, leading to rapid degradation.

  • Segregation: Ensure the waste stream is strictly separated into "Halogenated" (e.g., DCM, Chloroform) and "Non-Halogenated" (e.g., Methanol, Ethyl Acetate) streams. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, which significantly alters disposal costs and EPA coding.

  • Inerting the Headspace: Before capping the waste carboy, gently purge the headspace with Argon or Nitrogen for 10 to 15 seconds. Causality: Displacing oxygen prevents the formation of dark, insoluble polymeric oxidation products that can foul waste lines and complicate transport.

  • System Validation: Monitor the carboy for 15 minutes for temperature changes or pressure build-up (bulging). A stable, ambient-temperature carboy physically validates successful, non-reactive segregation.

Protocol B: Solid Waste and Lab Pack Consolidation

Objective: Package contaminated consumables (weighing boats, filter paper, silica gel from chromatography) for compliant off-site disposal.

  • Primary Containment: Place all solid waste contaminated with 2-Cyclopropyl-1H-indol-6-amine into a clear, sealable polyethylene bag.

  • Secondary Packaging (Lab Pack): Place the sealed bags into a Department of Transportation (DOT)-approved, non-leaking "inside container" (typically a 5-gallon to 55-gallon poly drum) lined with a compatible absorbent material such as vermiculite[5].

  • Labeling: Affix an RCRA Hazardous Waste label. Mark the hazard class as "Toxic" and "Irritant" due to the aromatic amine content[4].

  • System Validation: Ensure the drum is tightly sealed with a tamper-evident ring. The complete absence of chemical odors outside the drum validates the integrity of the vapor barrier.

Protocol C: Chemical Decontamination of Spills

Objective: Neutralize benchtop spills of 2-Cyclopropyl-1H-indol-6-amine to prevent dermal exposure and respiratory tract irritation[4].

  • Containment: Isolate the spill area immediately. Don an N95 respirator, safety goggles, and double nitrile gloves.

  • Absorption: Cover the spill with a chemically inert absorbent (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust.

  • Chemical Quenching: Lightly mist the absorbed area with a dilute, mildly acidic solution (e.g., 1% acetic acid) to protonate the amine. Causality: Protonation converts the volatile, lipophilic free base into a water-soluble, non-volatile salt, drastically reducing inhalation hazards and preventing aerosolization.

  • Collection: Sweep the absorbed material using a non-sparking tool and transfer it to the solid waste Lab Pack drum.

  • System Validation: Wash the surface with a mixture of water and a laboratory-grade surfactant. Inspect the area with a handheld UV lamp (254 nm); the total absence of UV absorbance or blue fluorescence confirms the complete removal of the indole residue.

Regulatory Compliance and Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), aromatic amines are heavily regulated. Even if your laboratory operates as a Conditionally Exempt Small Quantity Generator (CESQG), waste containing 2-Cyclopropyl-1H-indol-6-amine must never be discharged into domestic sewage[2].

All material must be accurately manifested and transferred to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most environmentally sound method of destruction for this compound is rotary kiln incineration[6]. This process completely oxidizes the carbon framework and utilizes integrated NOx scrubbers to safely neutralize the nitrogenous byproducts, ensuring zero environmental persistence.

References

1.1 2.3 3. 2 4.5 5.4 6. 6

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Cyclopropyl-1H-indol-6-amine

CAS Number: 2132397-75-0 Chemical Class: Functionalized Indole / Primary Aromatic Amine Physical State: Solid (Powder) Part 1: Risk Assessment & Hazard Profile Executive Summary for Principal Investigators & Safety Offic...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2132397-75-0 Chemical Class: Functionalized Indole / Primary Aromatic Amine Physical State: Solid (Powder)

Part 1: Risk Assessment & Hazard Profile

Executive Summary for Principal Investigators & Safety Officers

As a Senior Application Scientist, I apply the Precautionary Principle to 2-Cyclopropyl-1H-indol-6-amine. While specific toxicological data for this novel chemical entity (NCE) may be limited, its structural motifs—specifically the primary amine at position 6 and the cyclopropyl moiety—dictate its handling protocols.

Structural Hazard Analysis:

  • Aromatic Amine (Position 6): High potential for skin sensitization and transdermal absorption. Aromatic amines are historically associated with genotoxicity; treat as a potential mutagen until proven otherwise.

  • Cyclopropyl Group: Adds lipophilicity, potentially enhancing cell membrane permeability and blood-brain barrier penetration compared to non-alkylated indoles.

  • Indole Core: Generally stable but prone to oxidation. Decomposition products (often quinoidal species) can be more sensitizing than the parent compound.

GHS Classification (Inferred/Baseline):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[1][2][3]

  • Skin/Eye Irritation: Category 2/2A (Causes severe irritation)[1][2][4]

  • STOT-SE: Category 3 (Respiratory tract irritation)[1][2][4]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specifically relevant to lipophilic amines.

Hand Protection (Critical Control Point)

Rationale: Aromatic amines can rapidly penetrate thin latex. Nitrile is the minimum standard, but thickness and breakthrough time are paramount.

ParameterStandard / RequirementScientific Rationale
Material Nitrile Rubber (Low-Modulus)Superior chemical resistance to organic bases compared to latex.
Minimum Thickness 0.11 mm (4 mil) Provides adequate barrier for incidental splash contact.
Glove Configuration Double Gloving Outer: Standard Nitrile (4 mil). Inner: High-contrast color (e.g., orange/white) to visualize tears.
Change Frequency Every 2 hours or immediately upon contaminationPermeation rates for amines increase significantly after initial wetting.
Respiratory Protection

Rationale: As a powder, the primary risk is inhalation of particulates during weighing or transfer.

  • Primary Engineering Control: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary PPE (If hood sash is raised or cleaning spills):

    • Minimum: N95 / FFP2 Particulate Respirator.

    • Recommended: Half-face respirator with P100/HEPA cartridges combined with Organic Vapor (OV) filters. Why? Amine salts can sublime or degrade into volatile components; the OV filter captures these vapors.

Ocular & Body Protection[1][4][5][6][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Note: Safety glasses are insufficient for powders that can become airborne.

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends (polyester) should be avoided as they can degrade or melt if exposed to strong solvents used in conjunction with this compound.

Part 3: Operational Handling Protocol

Phase A: Preparation & Weighing

Objective: Eliminate static charge and aerosolization.

  • Static Control: Indole powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: Place the analytical balance inside the fume hood. If this is not possible, use a powder safety enclosure .

  • Solvent Selection: When dissolving, avoid chlorinated solvents (DCM/Chloroform) if possible, as they can facilitate rapid transdermal transport of the amine. Prefer alcohols (MeOH/EtOH) or DMSO, but handle DMSO solutions with extreme care (DMSO is a universal penetrant).

Phase B: Reaction Setup
  • Inert Atmosphere: 2-Cyclopropyl-1H-indol-6-amine is susceptible to oxidation (browning). Purge reaction vessels with Nitrogen or Argon.

  • Addition: Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder into the hood airflow.

Phase C: Decontamination & Spill Response

The "Acid-Neutralization" Strategy

Because this is an amine, standard water wash is less effective than an acidic neutralization.

  • Minor Spill (Powder):

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Wipe up and dispose of as solid hazardous waste.

  • Major Spill (Solution):

    • Absorb: Use vermiculite or sand.

    • Neutralize Surface: After removing bulk material, wipe the surface with a 1% Acetic Acid or Citric Acid solution. This converts the lipophilic amine into a water-soluble salt (ammonium), making it easier to remove and less likely to penetrate skin.

    • Final Wash: Rinse with soap and water.[1][5][6][7]

Part 4: Waste Disposal Workflow

Protocol: Do not mix with oxidizing agents (peroxides, nitrates) in the waste stream, as this can lead to exothermic decomposition.

  • Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant."

  • Liquid Waste: Segregate into "Basic Organic Waste." Ensure pH is >9 to prevent precipitation, or keep separate if acidic workup was used.

Part 5: Safety Decision Logic (Visualization)

The following diagram illustrates the decision-making process for PPE selection based on the handling scale.

SafetyProtocol Start Start: Handling 2-Cyclopropyl-1H-indol-6-amine QuantCheck Quantity / State? Start->QuantCheck SmallSolid < 100 mg (Solid) QuantCheck->SmallSolid Analytical LargeSolid > 100 mg (Solid) QuantCheck->LargeSolid Prep Scale Solution Dissolved in Solvent QuantCheck->Solution Reaction Hood Engineering Control: Certified Fume Hood SmallSolid->Hood LargeSolid->Hood Solution->Hood PPE_Basic PPE Level 1: Nitrile Gloves (4mil) Lab Coat Safety Glasses Hood->PPE_Basic Low Risk PPE_Advanced PPE Level 2: Double Gloving Splash Goggles N95 (if outside hood) Hood->PPE_Advanced High Risk / Dust Potential Handling Operational Handling: Anti-static protocols Inert Gas Purge PPE_Basic->Handling PPE_Advanced->Handling Waste Disposal: Segregate as Basic Organic Handling->Waste

Figure 1: Decision logic for PPE selection and engineering controls based on quantity and physical state.[4][7][8][9][10]

References

  • PubChem. (n.d.). Compound Summary: 2-cyclopropyl-1H-indole.[11][12] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[13] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[7] United States Department of Labor. Retrieved March 8, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Amines. Retrieved March 8, 2026, from [Link]

Sources

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